Cupric triethanolamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
82027-59-6 |
|---|---|
Molecular Formula |
C6H13CuNO3 |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
copper;2-[2-hydroxyethyl(2-oxidoethyl)amino]ethanolate |
InChI |
InChI=1S/C6H13NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8H,1-6H2;/q-2;+2 |
InChI Key |
HEUUEWZYZFBDIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC[O-])CC[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Cupric Triethanolamine Complexes
Solution-Phase Synthesis Routes
Solution-phase synthesis represents the most common and versatile approach for the preparation of cupric triethanolamine (B1662121) complexes. This method typically involves the reaction of a copper(II) salt with triethanolamine (H3TEA) in a suitable solvent system. The resulting complex's structure, nuclearity, and composition are intricately linked to the reaction conditions.
Influence of pH on Complex Formation
The pH of the reaction medium plays a pivotal role in determining the speciation of cupric triethanolamine complexes in aqueous solutions. Triethanolamine is a polyol and a tertiary amine, and its hydroxyl groups can be deprotonated at different pH values, influencing its coordination mode.
In acidic solutions (pH < 4), the complexation between Cu(II) ions and triethanolamine is minimal, with the copper ions primarily existing as hydrated [Cu(H2O)6]2+. As the pH increases, deprotonation of the triethanolamine's hydroxyl groups facilitates complex formation. Spectroscopic studies have shown that multinuclear complexes begin to form at pH 4 and higher. researchgate.net At a pH between 7 and 10, the mononuclear complex [Cu(H2tea)]+ (where H2tea- is the singly deprotonated form of triethanolamine) and the dinuclear species [Cu2(H2tea)2]2+ can be significant. woodpreservation.ca
Further increases in pH lead to the formation of neutral and anionic complexes. For instance, in the presence of other ligands like phosphoethanolamine, hydroxo complexes of the type MLL′(OH)x can form at higher pH values. nih.gov The distribution of different complex species is highly dependent on the pH, with studies showing that at pH values above 8, neutral complexes can become the predominant species. woodpreservation.ca In highly alkaline conditions (pH > 11), species such as [Cu(TEA)(OH)3]− have been reported. The formation of dimeric species has been observed at neutral and basic pH. researchgate.net
Table 1: Influence of pH on this compound Complex Speciation in Aqueous Solution
| pH Range | Predominant Species/Observations |
| < 4 | Minimal complexation; primarily [Cu(H2O)6]2+ |
| 4 - 7 | Formation of mononuclear and multinuclear complexes begins. researchgate.net |
| 7 - 10 | Presence of mononuclear [Cu(H2tea)]+ and dinuclear species. woodpreservation.ca |
| > 8 | Formation of neutral complexes, which can become dominant. woodpreservation.ca |
| > 11 | Formation of anionic complexes like [Cu(TEA)(OH)3]−. |
Role of Solvent Systems in Isolation and Yield
The choice of solvent system is critical for the successful isolation and crystallization of specific this compound complexes, directly impacting the reaction outcome and yield. While aqueous solutions are commonly used, mixed solvent systems, particularly methanol-water mixtures, have proven effective for synthesizing a variety of complexes.
For instance, dinuclear (μ-hydroxo)-bridged copper(II) complexes have been isolated at room temperature using a methanol (B129727) and water mixture in a 4:1 v/v ratio. rsc.org The use of organic solvents like methanol can facilitate the crystallization of complexes that might be too soluble or unstable in purely aqueous media. researchgate.netmdpi.com The solvent can also play a direct role in the complex's structure. In some cases, solvent molecules, such as methanol, have been found to coordinate to the copper centers, influencing the final architecture. researchgate.net
The isolation of products often involves techniques like slow evaporation of the solvent or fractional crystallization, which can yield different crystalline forms or polymorphs of the same complex. researchgate.netacs.org The solubility of the starting materials and the resulting complexes in the chosen solvent system will dictate the efficiency of the reaction and the ease of product purification. For example, some complexes are highly soluble in solvents like DMSO and DMF, but only slightly soluble in water and methanol. nih.gov
Effects of Stoichiometry on Complex Nuclearity
The stoichiometry of the reactants, specifically the molar ratio of copper(II) ions to triethanolamine and the presence of other ancillary ligands, is a key determinant of the nuclearity (mononuclear, dinuclear, trinuclear, etc.) of the resulting complex. researchgate.netacs.org
By carefully controlling the stoichiometry, it is possible to direct the synthesis towards a specific architecture. For example, the interaction of Cu(II) succinate (B1194679) with triethanolamine can lead to the formation of a cationic mononuclear complex, Cu(TEA)2. researchgate.net In contrast, the reaction of Cu(II) carboxylates with triethanolamine frequently yields polynuclear species.
The synthesis of dinuclear and trinuclear complexes is often achieved by reacting a copper(II) carboxylate salt with triethanolamine. nih.govacs.org The nature of the carboxylate ligand itself also influences the final structure. For instance, the reaction of copper(II) 2-nitrobenzoate (B253500) with triethanolamine in a methanol-water mixture leads to the formation of a dinuclear complex, [Cu2(H2tea)2(2-nitrobenzoate)2]. nationalmaglab.org Similarly, dinuclear complexes of the type [Cu2(L)2(H2tea)2] and linear trinuclear complexes such as [Cu3(L)4(H2tea)2] have been prepared using thiophene (B33073) carboxylates as the ancillary ligand (L). nih.gov
Two primary synthetic approaches are often employed: the direct reaction of a copper(II) carboxylate with triethanolamine, or the reaction of a pre-formed tetrameric copper-triethanolamine complex with a copper(II) carboxylate. researchgate.net These methods allow for the systematic variation of the components to target specific multinuclear structures.
Table 2: Effect of Stoichiometry on the Nuclearity of this compound Complexes
| Copper Source | Ancillary Ligand | Resulting Nuclearity | Example Complex Formula |
| Cu(II) succinate | Succinate | Mononuclear | Cu(TEA)2 researchgate.net |
| Cu(II) 2-nitrobenzoate | 2-nitrobenzoate | Dinuclear | [Cu2(H2tea)2(2-nitrobenzoate)2] nationalmaglab.org |
| Cu(II) thiophene carboxylate | 2-thiophene carboxylate | Dinuclear | [Cu2(L)2(H2tea)2] nih.gov |
| Cu(II) thiophene carboxylate | 2-thiophene carboxylate | Trinuclear | [Cu3(L)4(H2tea)2] nih.gov |
| Cu(II) acetate (B1210297) | Acetate | Trinuclear | [Cu3(CH3COO)4(TEAH2)2] researchgate.net |
Solid-State Synthesis Approaches
While less common than solution-phase methods, solid-state synthesis offers an alternative, often solvent-free, route to this compound complexes. One such method is solid-state trituration, which involves the grinding together of the solid reactants. This "green synthesis" approach can produce complexes in high yields without the need for solvents or external heating. jabonline.in
For example, copper(II) complexes with other ligands have been successfully synthesized by triturating the copper salt, the primary ligand, and an ancillary ligand at room temperature. The change in color upon grinding is often an indicator of complex formation. jabonline.in This method is particularly advantageous as it minimizes waste and can be more environmentally friendly than traditional solvent-based syntheses. nih.govroyalsocietypublishing.org The products are typically isolated as solid powders and can be characterized by various spectroscopic and analytical techniques.
Mechanistic Investigations of Complexation Reactions
The mechanism of complexation between copper(II) ions and triethanolamine involves several key steps. In aqueous solution, the reaction is initiated by the coordination of the nitrogen atom of the triethanolamine to the copper(II) ion. This is followed by the deprotonation of one or more of the hydroxyl groups, which then coordinate to the copper center, forming stable five-membered chelate rings. The extent of deprotonation is highly dependent on the pH of the solution.
Mechanistic studies suggest that in the formation of multinuclear complexes, the deprotonated oxygen atom of a triethanolamine ligand can act as a bridge between two copper centers. nationalmaglab.org This bridging is a common feature in the structures of dinuclear and trinuclear this compound complexes. For example, in dinuclear complexes, two copper centers can be bridged by the deprotonated ethanol (B145695) groups of two triethanolamine ligands. rsc.org
Electrochemical and spectroscopic techniques are instrumental in elucidating these mechanisms. For instance, cyclic voltammetry can be used to study the redox behavior of the complexes and identify the formation of different species in solution. Spectroscopic methods like FTIR and UV-Vis provide information about the coordination environment of the copper(II) ion and the bonding within the complex. More advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can provide direct evidence for the existence of Cu-Cu interactions in multinuclear complexes in solution. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are also employed to model the structures of the complexes and understand the electronic interactions that govern their formation and stability. rsc.org
Directed Synthesis of Specific this compound Architectures
The directed synthesis of specific this compound architectures, particularly di- and trinuclear complexes, is a significant area of research. The ability to control the nuclearity and geometry of these complexes is crucial for tuning their magnetic, catalytic, and other properties.
The key to directing the synthesis lies in the judicious selection of starting materials and reaction conditions. As previously discussed, the stoichiometry of the copper salt and triethanolamine, the nature of the ancillary ligands (especially carboxylates), the pH, and the solvent system are all critical parameters.
For example, linear trinuclear copper(II) complexes with the general formula [Cu3(RCOO)4(H2tea)2] can be reliably prepared by reacting hydrated Cu(RCOO)2 salts with triethanolamine at ambient conditions. acs.org The carboxylate ligands in these structures act as bridges between the copper centers. By varying the R group on the carboxylate, it is possible to fine-tune the properties of the resulting trinuclear complex.
Similarly, dinuclear complexes of the type [Cu2(H2tea)2(RCOO)2] can be synthesized, often from the same reaction mixtures as the trinuclear species, by controlling the crystallization conditions. acs.org The formation of these dinuclear structures typically involves two copper(II) ions bridged by two deprotonated oxygen atoms from two different triethanolamine ligands. rsc.orgnationalmaglab.org The synthesis of these specific architectures is often confirmed by single-crystal X-ray diffraction, which provides definitive structural information.
Mononuclear Species Synthesis
The formation of mononuclear this compound complexes is typically achieved when the triethanolamine (H₃tea) ligand coordinates to a single copper(II) center without forming bridges to other metal ions. This is often facilitated by specific stoichiometric ratios and the presence of certain ancillary ligands that can saturate the coordination sphere of the copper ion.
The interaction of triethanolamine with copper(II) salts of specific carboxylic acids can lead to mononuclear species. For instance, the reaction of H₃tea with copper(II) succinate results in the formation of a cationic mononuclear complex, [Cu(TEA)₂(C₄H₄O₄)]. researchgate.netspbu.ru In this structure, two triethanolamine ligands coordinate to one copper center, and the succinate anion acts as a counter-ion. researchgate.netspbu.ru Similarly, mononuclear complexes with the general formula M(TEA)₂₂ (where M is a metal ion and SAC is saccharinate) have been synthesized; in the case of copper, however, a dimeric form is more common. tandfonline.com
Another route to mononuclear complexes involves the use of bulky or coordinating co-ligands that prevent polymerization or dimerization. The reaction of copper(II) nitrate (B79036), 3,4-pyridinedicarboxylic acid (H₂pdc), and triethanolamine can yield a discrete, zero-dimensional (0D) mononuclear complex, [Cu(pdc)(H₃tea)(H₂O)]. rsc.org In this case, the pyridinedicarboxylate and a water molecule complete the coordination sphere of the copper ion, which is also chelated by a single triethanolamine ligand. rsc.org The use of trifluoroacetate (B77799) as a co-ligand can also lead to a polymeric structure composed of mononuclear units, specifically [NaCu(CF₃COO)₃(TEAH₃)], which is a double salt of sodium trifluoroacetate and (triethanolamine)copper(II) trifluoroacetate. researchgate.net
The synthesis of these complexes often involves the direct reaction of a copper(II) carboxylate or other salt with triethanolamine in a suitable solvent at ambient conditions. researchgate.netresearchgate.net The precise outcome is highly dependent on the steric and electronic properties of the anionic ligands present in the copper coordination sphere. researchgate.net
Table 1: Examples of Mononuclear this compound Complex Synthesis
| Starting Copper Salt | Ancillary Ligand | Resulting Complex | Reference(s) |
|---|---|---|---|
| Copper(II) succinate | Triethanolamine (TEA) | Cu(TEA)₂ | researchgate.netspbu.ru |
| Copper(II) nitrate | 3,4-pyridinedicarboxylic acid (H₂pdc) | [Cu(pdc)(H₃tea)(H₂O)] | rsc.org |
Dinuclear Complex Formation
Dinuclear this compound complexes are frequently reported and are typically characterized by the presence of bridging ligands that link two copper(II) centers. The most common bridging motif involves one or two of the deprotonated alkoxo arms of the triethanolamine ligand, denoted as [H₂tea]⁻ or [Htea]²⁻.
A common synthetic method involves reacting a copper(II) salt with triethanolamine, often in the presence of a base or a carboxylate co-ligand. The deprotonation of one or more of the hydroxyl groups of triethanolamine is crucial, as the resulting alkoxide oxygen atom readily bridges two metal centers. For example, centrosymmetric dinuclear units, [Cu₂(TEA)₂(4NB)₂]·2H₂O, are formed where two copper(II) ions are bridged by two μ:η¹ oxo bridges from two triethanolamine anions. lew.ro Similarly, the reaction of copper(II) 5,5-diethylbarbiturate (barb) with triethanolamine yields a binuclear complex, [Cu₂(barb)₂(tea)₂]·2H₂O, where two copper centers are bridged by the deprotonated ethanol groups of two tea ligands. tandfonline.com
Hydroxide (B78521) ions can also act as bridging ligands. Three novel dinuclear (μ-hydroxo)-bridged copper(II) complexes, such as Cu₂(3,5-DIFLB)₂(H₂tea)₂, were synthesized at room temperature from copper(II) carboxylates and triethanolamine in a methanol-water solvent system. rsc.org The formation of these complexes highlights how the solvent and reaction pH can influence the final structure.
The stoichiometry and the nature of the ancillary ligands play a significant role in directing the formation of dinuclear versus other species. For instance, reacting hydrated Cu(RCOO)₂ salts with triethanolamine can produce dimeric species like [Cu₂(H₂tea)₂(RCOO)₂]·2H₂O. acs.org The synthesis of [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) shows that even when mononuclear complexes are formed with other transition metals, copper(II) has a strong tendency to form a doubly alkoxo-bridged centrosymmetric dimeric molecule with triethanolamine. tandfonline.com
Table 2: Selected Synthetic Routes to Dinuclear this compound Complexes
| Starting Copper Salt | Ancillary Ligand(s) | Bridging Ligand(s) | Resulting Complex Formula | Reference(s) |
|---|---|---|---|---|
| Cu(II) 4-nitrobenzoate | Triethanolamine (TEA) | Deprotonated TEA (alkoxo bridge) | [Cu₂(TEA)₂(4NB)₂]·2H₂O | lew.ro |
| Cu(II) carboxylates (e.g., difluorobenzoate) | Triethanolamine (H₂tea) | Hydroxide (μ-hydroxo) | Cu₂(3,5-DIFLB)₂(H₂tea)₂ | rsc.orgresearchgate.net |
| Copper(II) saccharinate | Triethanolamine (TEA) | Deprotonated TEA (alkoxo bridge) | [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) | tandfonline.com |
| Hydrated Cu(RCOO)₂ | Triethanolamine (H₃tea) | Deprotonated TEA (alkoxo bridge) | [Cu₂(H₂tea)₂(RCOO)₂]·2H₂O | acs.org |
Trinuclear and Higher Nuclearity Cluster Assembly
The assembly of trinuclear and higher nuclearity this compound clusters represents a further step in structural complexity. These structures are often self-assembled from simple starting materials, where the final arrangement is dictated by the interplay between the coordinating abilities of triethanolamine and ancillary ligands, most commonly carboxylates.
Linear trinuclear complexes are a prominent structural type. These are frequently synthesized by reacting copper(II) carboxylates with triethanolamine under ambient conditions. researchgate.netacs.org A general formula for these compounds is [Cu₃(RCOO)₄(H₂tea)₂], where H₂tea is the singly deprotonated form of triethanolamine. researchgate.netacs.org In these structures, the three copper atoms are arranged in a linear fashion, connected by bridging carboxylate and triethanolamine ligands. researchgate.net Examples include complexes with 2-furoate, 2-methoxybenzoate, and 3-methoxybenzoate as the carboxylate ligands. acs.org The central copper atom often lies on an inversion center, while the terminal copper ions are coordinated by both the carboxylate and the chelating H₂tea⁻ ligand. acs.org
The synthesis can be approached either by the direct reaction of copper(II) carboxylates with H₃tea or by reacting a pre-formed tetrameric cubane-type complex, [{Cu(TEAH)}₄], with copper(II) carboxylates. researchgate.net The reaction of Cu(II) with carbamoylcyanonitrosomethanide (ccnm) and triethanolamine in a basic solution also leads to a trinuclear complex, [Cu₃(acnm)₂(teaH₂)₂]·2MeOH, demonstrating the versatility of ancillary ligands in templating these structures. researcher.liferesearchgate.net
The stoichiometry between the copper salt and the ligands is a critical factor. Altering this ratio can lead to different nuclearities. For example, while some reactions yield dinuclear species, adjusting the conditions can favor the formation of these trinuclear clusters. researchgate.netnih.gov The assembly process involves the deprotonated ethanolic oxygen atoms of triethanolamine and the carboxylate groups acting as bridging ligands to connect the copper centers into a stable, multinuclear arrangement. researchgate.net
Table 3: Synthesis of Trinuclear this compound Clusters
| Copper(II) Source | Ancillary Ligand(s) | Key Structural Feature | Resulting Complex Formula | Reference(s) |
|---|---|---|---|---|
| Hydrated Cu(RCOO)₂ salts (R=2-furoyl, 2-methoxybenzoyl, etc.) | Triethanolamine (H₃tea) | Linear Cu₃ chain with carboxylate and H₂tea⁻ bridges | [Cu₃(RCOO)₄(H₂tea)₂] | researchgate.netacs.orgresearchgate.net |
| Copper(II) salt | Carbamoylcyanonitrosomethanide (ccnm), Triethanolamine (teaH₃) | Linear Cu₃ chain | [Cu₃(acnm)₂(teaH₂)₂]·2MeOH | researcher.liferesearchgate.net |
| Copper(II) nitrate | 2-thiophene carboxylate, Triethanolamine (H₂tea) | Linear Cu₃ chain | [Cu₃(L¹)₂(H₂tea)₂(NO₃)₂] | nih.gov |
Coordination Polymer Synthesis
The synthesis of this compound coordination polymers involves linking copper-triethanolamine units into extended one-, two-, or three-dimensional networks. This is achieved by incorporating multidentate bridging ligands that act as spacers or linkers between the metal centers or between pre-formed multinuclear copper-triethanolamine building blocks.
The self-assembly process in an aqueous medium is a common strategy. For example, a 1D coordination polymer, [Cu₂(H₃tea)₂(μ₄-pma)]n, was prepared from copper(II) nitrate, triethanolamine (H₃tea), and pyromellitic acid (H₄pma). researchgate.net In this structure, [Cu(H₃tea)]²⁺ units are interconnected by centrosymmetric pyromellitate(4–) anions, which act as spacers to form ladder-like 1D chains. researchgate.net A related 2D polymer, [Cu₂(μ-H₂tea)₂(μ₃-Na₂(H₂O)₄)(μ₆-pma)]n·10nH₂O, can also be synthesized, demonstrating that subtle changes in reaction components (like the base used) can dramatically alter the dimensionality of the final product. researchgate.net
The choice of the bridging ligand is paramount. The reaction of Cu(NO₃)₂ with triethanolaminetriisonicotinate (L), a non-rigid ligand, gives a 1D coordination polymer with the formula Cu(L)₂₂. koreascience.krresearchgate.netkoreascience.kr Similarly, using aromatic dicarboxylic acids like 2,6-naphthalenedicarboxylic acid (H₂nda) in conjunction with dicopper(II) aminoalcohol building blocks leads to the assembly of 1D coordination polymers. ulisboa.pt
The formation mechanism relies on the ability of the ancillary ligand to bridge multiple copper centers that are also coordinated by triethanolamine. Depending on the coordination modes of the linker and the copper-triethanolamine unit, networks of varying dimensionality can be constructed. For instance, using 3,4-pyridinedicarboxylic acid (H₂pdc) can lead to either a 0D mononuclear complex, a 2D polymer, or a 3D coordination polymer, depending on the precise synthetic conditions and the presence or absence of triethanolamine. rsc.org The synthesis typically involves mixing the copper(II) salt, triethanolamine, and the linker ligand in a suitable solvent, often with heating or under hydrothermal conditions to facilitate crystallization. rsc.orgfigshare.com
Table 4: Formation of this compound Coordination Polymers
| Copper(II) Source | Linker Ligand | Dimensionality | Resulting Polymer Formula | Reference(s) |
|---|---|---|---|---|
| Copper(II) nitrate | Pyromellitic acid (H₄pma) | 1D | [Cu₂(H₃tea)₂(μ₄-pma)]n | researchgate.net |
| Copper(II) nitrate | Triethanolaminetriisonicotinate (L) | 1D | Cu(L)₂₂ | koreascience.krresearchgate.netkoreascience.kr |
| Copper(II) nitrate | 2,6-naphthalenedicarboxylic acid (H₂nda) | 1D | [Cu₂(μ-Hdmae)₂(μ-nda)]n | ulisboa.pt |
Coordination Modes and Ligand Behavior of Triethanolamine with Copper Ii
Triethanolamine (B1662121) is a flexible, tripodal ligand capable of engaging the copper(II) center through its central nitrogen atom and the oxygen atoms of its three hydroxyl arms. This flexibility allows it to adopt various coordination modes, significantly influencing the geometry and nuclearity of the resulting complexes.
Nitrogen and Oxygen Coordination Modes
The primary donor sites of the triethanolamine ligand are the apical tertiary nitrogen atom and the oxygen atoms of the three hydroxyethyl (B10761427) arms. Coordination with the Cu(II) ion invariably involves the nitrogen atom, which acts as a pivot for the three arms. The involvement of the oxygen atoms from the hydroxyl groups is variable and dictates the ligand's denticity. In its neutral form, TEA typically coordinates via the nitrogen and one, two, or all three of the hydroxyl oxygen atoms. Upon deprotonation, the resulting alkoxide oxygen atoms become potent bridging or chelating donors.
Bidentate, Tridentate, and Tetradentate Ligand Functionality
The versatility of TEA is most evident in its ability to function with varying denticity. While clear examples of simple bidentate coordination are less common, the potential for TEA to coordinate through its nitrogen and only one of its hydroxyl groups exists.
More frequently, neutral TEA acts as a tridentate ligand. In complexes such as [Cu(TEA)₂]²⁺, each TEA molecule coordinates to the copper center in a facial (fac) arrangement through the nitrogen atom and two of the three hydroxyl groups, leaving one hydroxyl arm uncoordinated. mdpi.com This results in a distorted octahedral geometry around the Cu(II) ion.
Tetradentate coordination is also highly significant, particularly when deprotonation occurs. In binuclear complexes, a singly deprotonated triethanolamine molecule ([TEAH₂]⁻) can chelate to one copper center via its nitrogen and two hydroxyl oxygens, while the deprotonated alkoxide oxygen bridges to an adjacent copper center. researchgate.net This bridging and chelating action renders the ligand tetradentate with respect to the two metal centers. In the binuclear complex [Cu₂(C₇H₅O₃)₂(TEAH₂)₂], TEA coordinates to one copper atom via the N atom and two hydroxyl O atoms, while the third, deprotonated oxygen atom bridges to the second copper atom, thus completing its tetradentate function. researchgate.net
Deprotonation Phenomena of Triethanolamine Hydroxyl Groups in Copper(II) Complexes
A defining feature of copper(II)-triethanolamine chemistry is the deprotonation of the ligand's hydroxyl groups, a process often facilitated by basic conditions. The loss of a proton from one or more of the -CH₂CH₂OH arms transforms the neutral alcohol group into a negatively charged alkoxide group (-CH₂CH₂O⁻). This deprotonation has profound structural consequences.
The resulting alkoxide oxygen is a stronger donor than the neutral hydroxyl group and frequently acts as a bridge between two copper(II) centers. This is a key mechanism in the formation of polynuclear complexes. For instance, in dinuclear and trinuclear copper(II) complexes with thiophene (B33073) carboxylate co-ligands, the singly deprotonated form of triethanolamine (H₂tea⁻) is present. mdpi.com Similarly, in binuclear complexes with salicylate (B1505791) and cinnamate (B1238496), the singly deprotonated TEA ligand bridges two copper atoms via its alkoxide oxygen. researchgate.net The Cu-O(alkoxide) bond distances in these bridged systems are typically shorter and stronger than the Cu-O(hydroxyl) bonds, as illustrated in the table below.
Table 1: Selected Bond Distances (Å) in a Binuclear Cu(II) Complex with Singly Deprotonated, Tetradentate Triethanolamine researchgate.net
| Bond | Atom 1 | Atom 2 | Distance (Å) |
| Cu-N | Cu1 | N8 | 2.042(1) |
| Cu-O (alkoxide bridge) | Cu1 | O2 | 1.940(1) |
| Cu-O (alkoxide bridge) | Cu1' | O2 | 1.955(1) |
| Cu-O (hydroxyl) | Cu1 | O4 | 2.457(2) |
| Cu-O (hydroxyl) | Cu1 | O7 | 2.510(2) |
| Cu-Cu distance | Cu1 | Cu1' | 2.9005(8) |
Formation of Chelate Rings and Polycyclic Structures (Atranes)
The multidentate nature of triethanolamine inherently leads to the formation of stable five-membered chelate rings. When TEA coordinates through its nitrogen and any one of its hydroxyl oxygens, a Cu-O-C-C-N ring is formed. The formation of multiple chelate rings, a phenomenon known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.
When all three arms of the triethanolamine ligand coordinate to a single metal center, a polycyclic, cage-like structure is formed. These intramolecular, cross-cage structures are known as "atranes." While classic metallatranes involve a transannular M←N bond, the structural motif in copper chemistry often manifests as a distorted cage. In binuclear complexes where a deprotonated TEA bridges two copper centers, intricate polycyclic systems are established. For example, in [Cu₂(C₇H₅O₃)₂(TEAH₂)₂], the TEA ligand forms two five-membered chelate rings with one copper atom (Cu1-O4-C15-C16-N8 and Cu1-O7-C17-C18-N8) and contributes to a central, planar four-membered Cu₂O₂ ring through its bridging alkoxide oxygen. researchgate.net This assembly creates a stable, condensed polycyclic structure with an atrane-like core.
Influence of Ancillary Ligands on Coordination Geometry and Stability
The introduction of additional ligands, known as ancillary or co-ligands, into the Cu(II)-TEA system can dramatically alter the resulting structure, nuclearity, and stability of the complex. These co-ligands compete for coordination sites on the copper ion and can influence the coordination mode of the TEA ligand itself.
Carboxylate Co-ligands
Carboxylate anions (RCOO⁻) are particularly effective ancillary ligands in modifying Cu(II)-TEA structures. Their presence can lead to the formation of mono-, di-, or trinuclear species depending on the stoichiometry, reaction conditions, and the nature of the carboxylate itself. materialsproject.org
Research by Kondratenko et al. demonstrates this influence clearly. The reaction of Cu(II) salicylate or Cu(II) cinnamate with TEA yields binuclear complexes, [Cu(TEA)(C₇H₅O₃)]₂ and [Cu(TEA)(C₉H₇O₂)]₂, respectively. researchgate.net In these structures, a singly deprotonated TEA and a carboxylate ligand coordinate to each copper center, with the two centers linked by the bridging alkoxide arms of the TEA ligands.
In contrast, the reaction with Cu(II) succinate (B1194679), an aliphatic dicarboxylate, results in a mononuclear cationic complex, Cu(TEA)₂. In this case, two neutral TEA ligands coordinate to the copper center, and the succinate anion simply acts as a counter-ion without coordinating to the metal. researchgate.net This highlights how the structure of the carboxylate co-ligand can dictate the final product, preventing the formation of a polynuclear bridged structure and instead favoring a mononuclear arrangement.
The coordination geometry around the copper(II) ion is also heavily influenced by the combination of TEA and carboxylate ligands, typically resulting in a distorted square pyramidal or distorted octahedral environment.
Table 2: Comparison of Cu(II)-TEA Complexes with Different Carboxylate Co-ligands researchgate.net
| Complex Formula | Carboxylate Ligand | Nuclearity | TEA Coordination Mode | Key Structural Feature |
| [Cu₂(C₇H₅O₃)₂(TEAH₂)₂] | Salicylate | Binuclear | Tetradentate (bridging, singly deprotonated) | Central Cu₂O₂ core formed by bridging alkoxide oxygens. |
| [Cu₂(C₉H₇O₂)₂(TEAH₂)₂] | Cinnamate | Binuclear | Tetradentate (bridging, singly deprotonated) | Central Cu₂O₂ core similar to the salicylate complex. |
| Cu(TEA)₂ | Succinate | Mononuclear | Tridentate (neutral) | Succinate acts as a non-coordinating counter-ion. |
Halide Co-ligands
The inclusion of halide ions (Cl⁻ and Br⁻) as co-ligands in cupric triethanolamine systems leads to the formation of distinct six-coordinate complexes. rsc.org Magnetic, spectroscopic, and X-ray powder techniques have been employed to study these compounds. rsc.org
Research has identified complexes with the general stoichiometry [Cu(TEA)₂]X₂, where X represents a chloride (Cl⁻) or bromide (Br⁻) ion. rsc.org While both the chloride and bromide complexes are six-coordinate, they exhibit structural differences. rsc.org Notably, the bromide-containing complex, [Cu(TEA)₂]Br₂, displays a subnormal magnetic moment, which is attributed to the presence of bridging hydroxy groups from the TEA ligands. rsc.org This suggests a dimeric or polymeric structure where the TEA ligands link multiple copper centers. rsc.org
In a different structural arrangement, a complex with the formula [Cu(TEA)₆]Cl₂ has also been prepared. rsc.org In this compound, the TEA ligand is proposed to be bonded to the copper(II) center only through its oxygen atoms, acting as a monodentate ligand, which results in a relatively undistorted octahedral stereochemistry. rsc.org In cases where TEA acts as a terdentate ligand, it is suggested that one of its hydroxy groups remains uncoordinated. rsc.org
Other Organic Acid and Amine Co-ligands
The coordination chemistry of this compound is further enriched by the introduction of organic acids as co-ligands, leading to the formation of mononuclear, binuclear, and even trinuclear complexes.
Studies on the interaction of TEA with copper(II) salts of various carboxylic acids have revealed intricate molecular architectures. researchgate.net For instance, with salicylic (B10762653) acid and cinnamic acid, binuclear mixed-ligand complexes are formed. researchgate.net In contrast, the reaction with copper(II) succinate yields a mononuclear cationic complex, Cu(TEA)₂. researchgate.net The crystal structures of these compounds have been determined by single-crystal X-ray diffraction. researchgate.net
In the binuclear complexes with salicylate and cinnamate, the TEA ligand acts in a tetradentate fashion, coordinating through its nitrogen atom and the oxygen atoms of its three hydroxyl branches. researchgate.net With thiophenyl-2 saturated carboxylic acids, such as 2-thiophene carboxylate and 2-thiophene acetato, both dinuclear and linear trinuclear copper(II) complexes have been synthesized. nih.gov An example is the dinuclear complex [Cu₂(C₅H₃O₂S)₂(H₂tea)₂], where H₂tea represents the singly deprotonated form of triethanolamine. nih.gov
More recent research has focused on dinuclear (μ-hydroxo)-bridged copper(II) complexes featuring singly deprotonated triethanolamine (H₂tea) and various benzoate (B1203000) derivatives as co-ligands. rsc.org Examples include complexes with difluorobenzoate, chlorobenzoate, and ethoxybenzoate, which have been isolated and characterized using single-crystal X-ray diffraction among other techniques. rsc.org
| Parameter | [Cu(TEA)(C₇H₄O₃)]₂(H₂O)₂ (Salicylate complex) | [Cu(TEA)(C₉H₆O₂)]₂(H₂O)₂ (Cinnamate complex) | Cu(TEA)₂ (Succinate complex) |
|---|---|---|---|
| Chemical Formula | C₂₆H₄₀Cu₂N₂O₁₄ | C₃₀H₄₄Cu₂N₂O₁₂ | C₁₆H₃₄CuN₂O₁₀ |
| Formula Weight (Mr) | 731.68 | 751.75 | 477.99 |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P2₁/n | P-1 | P-1 |
Solution Speciation and Equilibrium Studies of Cu(II)-Triethanolamine Systems
The behavior of this compound complexes in aqueous solutions is dynamic, with the distribution of different complex species being highly dependent on factors like pH and the relative concentrations of copper and TEA.
Determination of Stability Constants
For the copper(II)-triethanolamine system, formation constants and the individual spectra of various complex species have been determined by fitting visible spectrophotometric titration data over a wide pH range (2 to 12). rsc.org These studies confirm that ethanolamines can act as multidentate ligands, coordinating through amino, hydroxyl, and deprotonated hydroxyl groups. rsc.org The existence of multinuclear (dimeric or multimeric) Cu(II)-TEA complexes in aqueous solution has been unequivocally proven using techniques such as NMR and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net
pH-Dependent Species Distribution
The pH of the aqueous solution plays a critical role in determining which copper-triethanolamine species are present. The distribution of these species is a result of protonation equilibria of the TEA ligand and the formation of various complexes. woodpreservation.ca
Acidic Conditions (pH < 7): At low pH, the amine group of the triethanolamine ligand is protonated, which hinders its ability to coordinate effectively with the copper(II) ion. As the pH increases from approximately 3.5 to 7, positively charged complexes of the type [Cu(TEA)]²⁺ and [Cu(TEA)₂]²⁺ become the major species in solution. woodpreservation.ca At a pH of 7, the concentration of uncomplexed, free copper ions is very low (0-2.5% of the total copper), indicating a high degree of complex formation. woodpreservation.ca
Alkaline Conditions (pH > 7): Above pH 7, virtually no free copper ions exist in the solution. woodpreservation.ca In the pH range of 7 to 10, a +1 charged complex is the predominant species. woodpreservation.ca As the pH rises further, particularly above pH 8.5, neutral copper-ethanolamine complexes begin to form, and their concentration increases with rising pH. woodpreservation.ca In highly alkaline conditions (pH 12-12.5), these neutral species can account for over 99% of the copper in solution. woodpreservation.ca The formation of multinuclear or dimeric species has also been detected at neutral and basic pH. researchgate.net
The ratio of triethanolamine to copper also influences the distribution of species. At a constant pH (e.g., 8.7), increasing the proportion of the TEA ligand tends to decrease the concentration of the +1 charged species while increasing the formation of higher-order complexes with +2 charges. woodpreservation.ca
| pH Range | Predominant Species Type | Key Characteristics |
|---|---|---|
| < 7 | [Cu(TEA)]²⁺, [Cu(TEA)₂]²⁺ | Positively charged complexes dominate. Free Cu²⁺ decreases as pH rises. |
| 7 - 10 | +1 charged complex | This species is the major form in solution. Virtually no free Cu²⁺ is present. |
| > 10 | Neutral Cu-TEA complexes | Concentration of neutral species increases significantly with pH, becoming dominant at very high pH. |
Structural Elucidation and Advanced Characterization Techniques
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of crystalline materials, providing precise atomic coordinates from which molecular geometry, bond lengths, bond angles, and intermolecular interactions can be elucidated.
The interaction of copper(II) salts with triethanolamine (B1662121) (TEA) can result in a variety of crystal structures, including mononuclear and dinuclear complexes, depending on the reaction conditions and the other ligands present. spbu.ru
In mononuclear complexes, such as bis(triethanolamine)copper(II) squarate, the copper(II) ion is typically coordinated by two TEA ligands. researchgate.net Each TEA ligand acts in a tridentate fashion, coordinating to the copper ion through its nitrogen atom and two of its three hydroxyl oxygen atoms. researchgate.nettandfonline.com This results in a distorted octahedral geometry around the Cu(II) center. researchgate.net An example is the cationic mononuclear complex Cu(TEA)₂, formed from the interaction of TEA with copper(II) succinate (B1194679). spbu.ruresearchgate.net In the complex diaqua(triethanolamine)copper(II) sulfate (B86663) monohydrate, the TEA ligand behaves as a tetradentate ligand, using all three oxygen donor sites and the nitrogen atom to coordinate the copper ion, which adopts a distorted octahedral geometry. researchgate.net
Dimeric structures are also common, such as in [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH), where two copper(II) centers are bridged by the deprotonated alkoxo groups of two triethanolamine ligands. tandfonline.com In these dinuclear units, each copper(II) ion often exhibits a distorted square pyramidal geometry. tandfonline.com Another example is the centrosymmetric dinuclear complex [Cu₂(TEA)₂(4NB)₂]·2H₂O, where two Cu(II) ions are held together by two oxo bridges from the TEA anions, resulting in a distorted tetragonal bipyramidal geometry for each copper center. lew.ro The Cu-Cu separation in this dinuclear core is 2.921 Å. lew.ro
The coordination environment of the copper(II) ion is characterized by specific bond lengths. For instance, in bis(triethanolamine)copper(II) squarate, the Cu—O bond distances are 2.0199(17) Å and 2.288(2) Å, while the Cu—N distance is 2.0340(18) Å. researchgate.net
Table 1: Crystallographic Data for Selected Cupric Triethanolamine Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |
| Cu(TEA)₂ | Triclinic | P-1 | - | - | - | researchgate.net |
| [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) | - | - | - | - | - | tandfonline.com |
| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Orthorhombic | Pbca | 12.502(3) | 14.835(3) | 15.049(3) | researchgate.net |
| [Cu₂(TEA)₂(4NB)₂]·2H₂O | Triclinic | P-1 | - | - | - | lew.ro |
Note: Complete unit cell parameters were not available for all compounds in the searched literature.
Table 2: Selected Bond Lengths (Å) in this compound Complexes
| Compound | Bond | Length (Å) | Ref |
| Cu(C₆H₁₅NO₃)₂ | Cu—O | 2.0199(17) | researchgate.net |
| Cu(C₆H₁₅NO₃)₂ | Cu—O | 2.288(2) | researchgate.net |
| Cu(C₆H₁₅NO₃)₂ | Cu—N | 2.0340(18) | researchgate.net |
| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—O | 1.944(2) | researchgate.net |
| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—O | 2.389(2) | researchgate.net |
| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—N | 2.033(2) | researchgate.net |
The crystal structures of this compound complexes are stabilized by extensive networks of intermolecular interactions, primarily hydrogen bonds. tandfonline.com These non-covalent interactions link the complex cations, anions, and any solvent molecules present into higher-dimensional supramolecular architectures. researchgate.netresearchgate.net
Classical O—H···O hydrogen bonds are ubiquitous. researchgate.net For example, in bis(triethanolamine)copper(II) squarate, coordinated hydroxyl groups of the TEA ligands form hydrogen bonds with the oxygen atoms of the squarate anions, creating layers. researchgate.net These layers are further interlinked by hydrogen bonds involving the free, uncoordinated hydroxyl groups of the TEA ligands. researchgate.net Similarly, in dinuclear complexes, intermolecular O–H···O hydrogen bonds can link the discrete units to water molecules, forming one-dimensional chains. lew.roresearchgate.net These interactions are crucial for the stabilization of the crystal lattice. tandfonline.com
In addition to hydrogen bonding, other weak interactions can play a role in the crystal packing. In some structures, C–H···π stacking interactions have been observed, further linking the supramolecular chains. lew.roresearchgate.net Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify the various intermolecular contacts, confirming the significant role of O–H···O and C–H···π interactions in the crystal packing. lew.roscirp.org
The final solid-state architecture of this compound compounds is influenced by the steric and electronic properties of the other constituents in the crystal, such as co-ligands or counter-anions. The size and shape of these components can dictate the dimensionality of the resulting structure. lew.ro
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, serves as a powerful tool for characterizing this compound complexes. It provides information about the functional groups present and how their vibrational modes are affected by coordination to the metal center.
FTIR spectroscopy is widely used to confirm the formation of this compound complexes and to understand the coordination mode of the TEA ligand. rsc.orgrsc.org The coordination of TEA to the copper(II) ion leads to noticeable shifts in the characteristic vibrational frequencies of the ligand's functional groups.
A key indicator of coordination is the change in the O-H stretching vibration. In some complexes, the broad band corresponding to the stretching vibration of the –OH groups experiences a shift upon complexation. rsc.orgacs.org For example, a red shift (a shift to lower wavenumber) in the band around 3300 cm⁻¹ suggests a weakening of the O-H bond, which occurs when the oxygen coordinates to the copper atom. acs.org The disappearance of certain ligand bands and the appearance of new bands in the spectrum of the complex can also provide evidence of coordination. csic.es Analysis of the FTIR spectra of related complexes has also shown that vibrational peaks corresponding to C-N, C-C, and C-O can shift or change, confirming the interaction between the ligand and the metal center. rsc.org
Table 3: Key FTIR Absorption Bands (cm⁻¹) for a TEA-Containing System
| Sample | Wavenumber (cm⁻¹) | Assignment | Observation | Ref |
| Pure TEA | ~3300 | ν(O-H) stretching | Broad band | rsc.org |
| Electrolyte after discharge | ~3300 | ν(O-H) stretching | Red shift | acs.org |
| Electrolyte after discharge | ~1100 | ν(C-O) stretching | Red shift | acs.org |
| Ni/CP-TEA | 2814–2953 | ν(C-H) stretching | Not detected | rsc.org |
Note: Data is illustrative of changes upon interaction in TEA-containing systems.
Raman spectroscopy is a complementary technique to FTIR that probes different vibrational modes, particularly those involving symmetric vibrations. It has been used in the characterization of this compound and related complexes. researchgate.net While less commonly reported than FTIR, Raman spectra can provide valuable structural information, especially regarding the metal-ligand framework and symmetric C-C or C-N backbone vibrations.
In studies of related β-thioketiminate copper(I) clusters, Raman spectroscopy was used to support findings on intramolecular Cu···Cu short contacts, demonstrating its sensitivity to the metal-core environment. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) has also been highlighted as a sensitive tool for characterizing the chemical structure of metal nanoparticles and complexes. researchgate.net For this compound, Raman spectroscopy can help confirm the coordination environment and provide insights into the symmetry of the molecule in the crystal lattice. acs.org For example, a blue shift in Raman bands associated with the C-O bond can be caused by the bond being compressed upon coordination between the oxygen atom and the zinc ion in a related system. acs.org
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental tool for probing the d-orbital splitting of the copper(II) center in its complexes. The position and intensity of the absorption bands are indicative of the coordination geometry around the metal ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In aqueous solutions, the formation of Cu(II)-triethanolamine (TEA) complexes is highly dependent on pH. Spectroscopic monitoring reveals the existence of various species, including multinuclear complexes, as the pH increases. researchgate.net The UV-Visible spectra of these complexes are characterized by broad, low-intensity absorption bands in the visible region, which are assigned to d-d electronic transitions. The power of UV-visible spectrophotometry has been specifically utilized to distinguish between monomeric and dimeric species in the copper(II)–triethanolamine system. researchgate.net For instance, a broad absorption band observed around 13,300 cm⁻¹ (approximately 752 nm) in related trinuclear and binuclear copper(II) triethanolamine carboxylate complexes is attributed to the xy → x²-y² transition, which is directly related to the g-parameters observed in EPR spectroscopy. researchgate.net
The complexation of Cu(II) with triethanolamine in aqueous solution has been studied, with all detected species showing a one-to-one ligand-to-metal ratio. Dimeric species have been identified at neutral and basic pH levels. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Cu(II)-Triethanolamine Systems
| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Reference |
| d-d (xy → x²-y²) | 13,300 | ~752 | researchgate.net |
Diffuse Reflectance Spectroscopy (DRS)
Diffuse Reflectance Spectroscopy is employed for the analysis of solid-state samples, providing information comparable to the solution-phase UV-Vis spectra. For solid dinuclear and trinuclear copper(II) triethanolamine complexes, the reflectance spectra show d-d transition bands at positions similar to those observed in solution. The key d-d transition for these multinuclear complexes is consistently observed at approximately 13,300 cm⁻¹. researchgate.net This consistency between solution and solid-state spectra suggests that the fundamental coordination geometry of the copper(II) centers is retained upon crystallization.
Magnetic Resonance Spectroscopy
Magnetic resonance techniques are invaluable for obtaining structural details. While NMR is used to probe the ligand environment, ESR provides direct information about the paramagnetic Cu(II) center. NMRD is used to study the dynamics and structure of the complex in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand analysis)
Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution NMR spectra of the entire complex is challenging. However, NMR spectroscopy is effectively used to study the triethanolamine ligand itself and the changes that occur upon complexation. In related studies with diamagnetic or less paramagnetic metal ions like Ni(II), significant shifts and broadening of the ligand's proton (¹H) and carbon (¹³C) signals are observed upon coordination. For pure triethanolamine, the ¹H NMR spectrum typically shows two triplets for the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and oxygen atoms. acs.org Upon complexation, these signals broaden and shift, indicating the ligand's involvement in bonding with the metal center. acs.org This loss of electron density upon coordination generally results in a downfield shift for adjacent protons. acs.org Conversely, upfield shifts have been observed in the ¹³C NMR spectra of metal-organic compounds, providing further evidence of complex formation. acs.org An original approach using NMR and the Evans method has been instrumental in confirming the existence of multinuclear Cu(II)-TEA complexes in aqueous solutions at pH 4 and higher. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shifts for Triethanolamine Ligand
| Carbon Atom | Typical Chemical Shift (ppm) in CDCl₃ | Reference |
| O-CH₂ | ~58.5 | researchgate.net |
| N-CH₂ | ~51.9 | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like Cu(II) complexes. The g-values and hyperfine coupling constants (A) obtained from ESR spectra provide detailed information about the electronic ground state and the symmetry of the ligand field around the copper ion. For copper(II) triethanolamine complexes, ESR studies have been crucial in identifying the formation of dimeric species in neutral and basic solutions. researchgate.net
In high-field, high-frequency EPR studies of trinuclear copper(II) triethanolamine compounds, the spectra are analyzed to derive the zero-field splitting parameters (D and E), which are essential for interpreting the magnetic data and understanding the interactions between the coupled copper centers. researchgate.net The EPR parameters, particularly g-parallel (g∥) and A-parallel (A∥), are indicative of the stereochemistry. Values of g∥ and A∥ for related copper-amine systems suggest either a tetragonal-based octahedral or a square-based pyramidal geometry. researchgate.net Copper(II) triethanolamine is also utilized as a spin standard for the quantitative analysis of other paramagnetic samples by EPR. nih.gov
Table 3: Illustrative ESR Parameters for Copper(II)-Amine Complexes
| Parameter | Typical Value Range | Significance | Reference |
| g∥ | 2.28 - 2.37 | Indicates geometry and covalency | researchgate.net |
| g⊥ | ~2.07 | Perpendicular component of g-tensor | researchgate.net |
| A∥ | 12.5 - 15.7 mT | Hyperfine coupling with Cu nucleus | researchgate.net |
| D, E | Varies | Zero-field splitting in multinuclear systems | researchgate.net |
Nuclear Magnetic Relaxation Dispersion (NMRD) Measurements
Nuclear Magnetic Relaxation Dispersion (NMRD) is a specialized technique that measures the nuclear spin-lattice relaxation rate (R₁) of solvent protons as a function of the magnetic field strength. For paramagnetic complexes, this relaxation rate is significantly influenced by the complex's structure, dynamics, and water coordination number. NMRD measurements have been successfully applied to the Cu(II)-triethanolamine system to gain further structural insights into the multinuclear complexes that form in aqueous solution. researchgate.net By analyzing the relaxation profiles, it is possible to probe the formation of these larger aggregates and obtain information that complements findings from other spectroscopic methods like ESR and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific absorbing atom within a molecule. For this compound, XAS is instrumental in defining the coordination environment around the central copper(II) ion.
EXAFS provides detailed information about the local atomic environment of the copper atom, including bond distances, coordination numbers, and the types of neighboring atoms. While specific EXAFS data exclusively for the this compound complex is not extensively detailed in readily available literature, studies on similar copper-amine complexes provide a clear framework for the expected structural parameters.
Research on copper(II) complexes with amine ligands consistently shows that EXAFS can precisely measure the critical bond lengths. acs.org For instance, solution EXAFS studies of various copper(II)-ammine and related complexes have determined Cu-N (copper-nitrogen) bond distances to be in the range of 1.98 Å to 2.07 Å. acs.org In complexes where copper binds to both primary amine and amide nitrogen atoms, these bond lengths are typically found between 1.92 Å and 1.99 Å. acs.org
Table 1: Representative EXAFS Data for Copper-Ligand Bonds in Related Complexes
| Parameter | Value Range (Å) | Complex Type | Source |
|---|---|---|---|
| Cu-N Bond Distance | 1.98 - 2.07 | Copper(II)-amine/ammine | acs.org |
| Cu-N Bond Distance | 1.92 - 1.99 | Copper(II)-primary amine/amide | acs.org |
This table presents typical bond distances found in related copper complexes to illustrate the data obtained from EXAFS analysis.
Electrochemical Characterization Methods
Electrochemical methods are crucial for understanding the redox behavior of the this compound complex, particularly its role in applications like electroless copper plating.
Cyclic voltammetry is employed to study the reduction and oxidation processes of the this compound complex. Voltammetric studies on alkaline solutions of copper and triethanolamine reveal a stepwise reduction mechanism for the copper ion. ias.ac.inias.ac.in The complexation of Cu(II) with triethanolamine shifts the reduction potential to more negative values compared to the uncomplexed copper ion. researchgate.net
A typical cyclic voltammogram for a copper sulfate solution containing triethanolamine in a sodium hydroxide (B78521) electrolyte shows two distinct cathodic (reduction) peaks. ias.ac.in This indicates a two-step electron transfer process: the reduction of Cu(II) to Cu(I), followed by the reduction of Cu(I) to metallic copper (Cu(0)). ias.ac.inias.ac.in The reverse scan shows corresponding anodic (oxidation) peaks. ias.ac.in
Studies have shown that the deposition of copper from triethanolamine solutions involves the formation of monovalent copper ions, with the conversion from the divalent state being a slow step. ias.ac.inias.ac.in
Table 2: Representative Cyclic Voltammetry Peak Potentials for a this compound System
| Process | Peak | Potential (mV vs. SCE) | Description | Source |
|---|---|---|---|---|
| Reduction | Cathodic I | -771 | Reduction of Cu(II)-TEA to Cu(I) species | ias.ac.in |
| Reduction | Cathodic II | -1074 | Reduction of Cu(I) species to Cu(0) | ias.ac.in |
| Oxidation | Anodic III | -461 | Oxidation of Cu(0) to Cu(I) species | ias.ac.in |
Data from a solution of 0.01 M copper sulfate, 0.04 M TEA, and 1.0 M sodium hydroxide. ias.ac.in
Electrochemical Impedance Spectroscopy is used to investigate the kinetics of the electrochemical processes occurring at the electrode-solution interface. By analyzing the impedance data, parameters such as charge transfer resistance (Rct) and double-layer capacitance can be determined. In the context of copper deposition from a triethanolamine bath, EIS helps to elucidate the mechanism of action of the complex. researchgate.net
The introduction of triethanolamine as a ligand can influence the charge transfer resistance of the copper deposition process. researchgate.net For example, in a study involving a copper-indium-selenide thin film with a TEA complex, the EIS analysis showed a relatively slight charge transfer resistance (Rct) of 32 Ω, indicating favorable kinetics for the redox reaction being studied. researchgate.net In plating applications, TEA can act as a surface modifier that suppresses the copper deposition rate, which helps in achieving smooth and uniform metal layers. researchgate.netresearchgate.net The "Coordination–Adsorption" theory has been proposed to explain this mechanism, where the complex not only holds the copper in solution but also adsorbs to the surface, influencing the deposition kinetics. researchgate.net
Other Advanced Analytical Methods in Structural Characterization
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a purified sample of the complex. This data is then used to confirm the empirical formula of the synthesized this compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. For a common form of the complex in alkaline solution, believed to be [Cu(C₆H₁₅NO₃)(OH)₃]⁻, elemental analysis would be used to verify the ratios of carbon, hydrogen, nitrogen, and copper.
Table 3: Theoretical Elemental Composition of a Postulated this compound Complex
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass in Complex ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Copper | Cu | 63.55 | 63.55 | 24.18 |
| Oxygen | O | 16.00 | 96.00 | 36.54 |
| Nitrogen | N | 14.01 | 14.01 | 5.33 |
| Carbon | C | 12.01 | 72.06 | 27.42 |
| Hydrogen | H | 1.01 | 18.18 | 6.92 |
| Total | - | - | 262.80 | 100.00 |
This table is based on the theoretical composition of the anionic complex [Cu(C₆H₁₅NO₃)(OH)₃]⁻. Experimental results from elemental analysis would be compared to these values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry serves as a critical tool for the characterization of this compound complexes, particularly in elucidating their structure and stability in the gas phase. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are employed to analyze these complexes.
Research utilizing FAB mass spectrometry on aqueous solutions of Cu(II) with triethanolamine has shown that multinuclear complexes, such as tetramers, can remain intact during the analysis. researchgate.net This indicates a significant stability of the multinuclear this compound core. The FAB mass spectral data suggest that these tetrameric structures can even incorporate additional copper ions within the mass spectrometer. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode has also been used to study these complexes. rsc.org The fragmentation patterns observed in ESI-MS can provide valuable information about the structure of the complex. rsc.orgwilkes.edu For amine complexes in general, fragmentation often occurs via alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the context of this compound, this would involve the cleavage of bonds within the triethanolamine ligand. The analysis of these fragmentation patterns helps in confirming the coordination environment of the copper ion and the integrity of the ligand framework under ionization conditions.
The following table summarizes findings from mass spectrometry studies on this compound complexes.
Thermal Analysis Techniques (TG/DTA) related to decomposition pathways of materials
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in understanding the thermal stability and decomposition pathways of this compound complexes. Studies consistently show that the decomposition of these complexes occurs in multiple, often overlapping, stages when heated. researchgate.netcsic.es The final decomposition product is typically copper(II) oxide (CuO). researchgate.netcsic.estandfonline.com
The thermal decomposition process is influenced by the atmosphere (e.g., air, nitrogen) and the presence of other ligands in the complex. researchgate.netcsic.es In a complex involving copper, triethanolamine, and propionate (B1217596), for instance, the decomposition in an oxygen atmosphere begins with the decomposition of the copper propionate and some release of triethanolamine between 100 and 230°C. csic.es This is followed by the oxidative decomposition of the remaining triethanolamine from 230 to 360°C, a process that releases volatiles such as carbon dioxide, acetaldehyde, and ammonia. csic.es The final mass at the end of the analysis corresponds to the formation of CuO. csic.es
In complexes where triethanolamine is coordinated with other groups, such as saccharinates or thiocyanates, the initial steps may involve dehydration, followed by the degradation of the triethanolamine ligand, and finally the decomposition of the remaining anion to yield the metal oxide. researchgate.nettandfonline.comat.ua Research comparing various divalent transition metal complexes of triethanolamine found the thermal stability sequence to be Ti(II)≅Mn(II) > Fe(II) > Ni(II) > Zn(II) > Cu(II), indicating that the this compound complex is among the least thermally stable in this series. akjournals.com
The data below outlines a representative decomposition pathway for a copper-triethanolamine complex based on thermal analysis findings.
Theoretical and Computational Investigations of Cupric Triethanolamine Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study cupric triethanolamine (B1662121) complexes, offering detailed information on their electronic properties, reactivity, and stability. rsc.orgresearchgate.netelpub.ru
Electronic Structure Elucidation
DFT calculations are crucial for understanding the electronic makeup of cupric triethanolamine complexes. For instance, studies on dinuclear (μ-hydroxo)-bridged copper(II) complexes with triethanolamine have utilized DFT to gain insights into electronic parameters. rsc.org In some polynuclear copper(II) complexes, single-point DFT calculations have been used to show a strong delocalization of the spin density over the metallic centers. acs.org
The B3LYP hybrid density functional method is a common approach for optimizing the structure of these complexes. elpub.ruresearchgate.net This method, combined with standard basis sets like 6-31G(d), allows for accurate structural determination and electronic property analysis. researchgate.net Theoretical calculations have also been employed to quantify the magnetic interactions between copper centers in multinuclear complexes, helping to evaluate experimental coupling constants. researchgate.net In some cases, high-level approaches like the Difference Dedicated Configuration Interaction method are used alongside DFT for a more comprehensive understanding of magnetic coupling. acs.org
Reactivity Parameter Prediction
DFT-based descriptors are powerful tools for predicting the reactivity of this compound complexes. rsc.org Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of the chemical reactivity and kinetic stability of the molecules.
Key reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of the electrophilic character of a species.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global reactivity index for electrophilic nature. |
Analysis of Molecular Electrostatic Potentials and Band Gaps
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. In studies of dinuclear copper(II)-triethanolamine complexes, MEP illustrations support structural insights gained from packing analysis and help visualize non-covalent interactions. rsc.org The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the band gap (E_gap = E_LUMO - E_HOMO), is a critical parameter derived from DFT calculations. rsc.org A smaller band gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. Theoretical studies on certain copper(II)-triethanolamine complexes have used the band gap to provide deep insights into their electronic and reactivity parameters. rsc.org
| Complex Type | Calculated Band Gap (eV) | Implication |
|---|---|---|
| Dinuclear (μ-hydroxo)-bridged Cu(II)-TEA | ~0.85 - 0.93 | High reactivity, suitable for catalytic applications. rsc.org |
| Trinuclear Cu(II)-Carboxylate-TEA | Varies with ligand | Electronic properties influenced by carboxylate bridges. acs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. This technique is particularly useful for studying the dynamic behavior of this compound complexes in different environments. rsc.orgresearchgate.netresearchgate.net
Adsorption Mechanism Studies
MD simulations have been employed to investigate the interaction and adsorption of this compound complexes on various surfaces. These simulations can reveal the preferred orientation, binding energies, and the nature of intermolecular forces driving the adsorption process. For example, MD simulations, in conjunction with DFT, have been used to compare intramolecular and intermolecular interactions in systems involving copper complexes. researchgate.netresearchgate.net Understanding the adsorption of these complexes is relevant in fields such as catalysis and materials science, where the complex might be immobilized on a support.
Solution-Phase Behavior Modeling
Modeling the behavior of this compound complexes in solution is critical for understanding their stability and reactivity in aqueous or organic media. A combined approach using Electron Paramagnetic Resonance (EPR) spectroscopy and molecular simulations has been used to study the structure of copper(II) complexes formed with triethanolamine-core PAMAM dendrimers. nih.gov
These simulations revealed that the copper(II) complexation begins at the dendrimer's triethanolamine core and then extends to the periphery. nih.gov The study highlighted the high mobility and structural flexibility of the copper complexes involving the TEA core. nih.gov Such detailed information on the structure and dynamics in solution is vital for designing these complexes for specific applications, including their use as catalysts or in biomedical fields. researchgate.netnih.gov
Ab Initio Calculations
Ab initio quantum chemistry calculations, which are based on first principles without the inclusion of experimental parameters, serve as a powerful tool for investigating the electronic structure and magnetic properties of this compound complexes. researchgate.net These computational methods allow for a detailed examination of phenomena that are challenging to probe exclusively through experimental means. By solving the electronic Schrödinger equation for the molecular system, researchers can obtain precise information about electron distribution, orbital energies, and the nature of chemical bonds. In the context of multinuclear metal complexes like those involving this compound, ab initio calculations are particularly crucial for understanding the interactions between metal centers. researchgate.net Methodologies such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and multireference second-order perturbation theory (MRPT) are employed to model these complex systems, providing a compromise between computational cost and accuracy. aps.orgdiva-portal.org
Elucidation of Magnetic Exchange Coupling Constants
The magnetic properties of multinuclear this compound complexes are largely dictated by the magnetic exchange interaction between the paramagnetic copper(II) ions. This interaction is mediated by bridging ligands and is quantified by the magnetic exchange coupling constant, J. Ab initio calculations, particularly those based on the broken-symmetry (BS) DFT approach, are instrumental in determining both the sign and magnitude of J. diva-portal.org A positive J value indicates a ferromagnetic interaction, where the electron spins on the metal centers align parallel, while a negative value signifies an antiferromagnetic interaction, with spins aligning antiparallel.
Computational studies on dinuclear (μ-hydroxo)-bridged copper(II) complexes with mono-deprotonated triethanolamine have demonstrated the predictive power of these methods. For instance, in a series of complexes with different methoxybenzoate ligands, ab initio calculations successfully rationalized the observed magnetic behavior. researchgate.net The calculations revealed a remarkable ferromagnetic coupling for the m- and p-methoxybenzoate complexes, while a significant antiferromagnetic coupling was found for the o-methoxybenzoate analogue. researchgate.net This differentiation was attributed to subtle changes in the molecular geometry, which directly influence the orbital overlap responsible for the exchange interaction. researchgate.net
| Complex | Calculated J (cm-1) | Magnetic Behavior | Reference |
|---|---|---|---|
| [Cu2(H2tea)2(m-methoxybenzoate)2]·2H2O | +100.9 | Ferromagnetic | researchgate.net |
| [Cu2(H2tea)2(p-methoxybenzoate)2]·2H2O | +100.9 | Ferromagnetic | researchgate.net |
| [Cu2(H2tea)2(o-methoxybenzoate)2] | -83.1 | Antiferromagnetic | researchgate.net |
| Cu(II)-triethanolamine dimer (at neutral/basic pH) | -1.99 | Antiferromagnetic | researchgate.net |
Zero-Field Splitting Parameter Derivation
In paramagnetic systems with a total spin S > 1/2, such as the triplet state (S=1) of a ferromagnetically coupled copper(II) dimer, the spin sublevels are non-degenerate even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS) and is described by the axial (D) and rhombic (E) parameters. pitt.edu Ab initio calculations provide a pathway to derive these parameters by computing the contributions from two primary sources: the direct dipolar spin-spin (SS) interaction and the spin-orbit coupling (SOC). pitt.edudiva-portal.org
The SOC contribution, often calculated to the second order of perturbation theory, typically dominates the ZFS in transition metal complexes. diva-portal.org Wave function-based methods are employed to calculate the ZFS parameters, offering high accuracy. nih.gov For copper dimers, theoretical determination of ZFS is critical for a complete understanding of their magnetic anisotropy. nih.gov For example, in the well-studied copper acetate (B1210297) monohydrate dimer, highly correlated ab initio methods were able to correctly reproduce the negative sign of the D parameter, a result that had been misinterpreted by earlier experimental models. nih.gov These calculations showed that both spin-spin and spin-orbit couplings are significant contributors to the magnetic anisotropy. nih.gov While specific ZFS parameter derivations for this compound are not extensively detailed, the established methodologies are directly applicable and essential for interpreting the magnetic behavior of its multinuclear variants, especially in cases of ferromagnetic coupling. researchgate.netacs.org
Structure–Property Relationships from Computational Models
A key strength of computational modeling is its ability to establish clear structure–property relationships, providing insights into how specific geometric features of a molecule influence its macroscopic properties. uni-muenchen.de For this compound complexes, theoretical studies have been pivotal in correlating the coordination geometry with the observed magnetic behavior. researchgate.netrsc.org
A prominent example is the relationship between the structure of the Cu₂O₂ core in dinuclear complexes and the nature of the magnetic exchange coupling. Ab initio calculations have shown that the magnetic coupling constant, J, is highly sensitive to the Cu-O-Cu bridging angle and the out-of-plane displacement (τ) of the bridging oxygen atom relative to the plane defined by the two copper atoms and the other bridging oxygen. researchgate.net
| Complex | Cu-O-Cu Angle (°) | Out-of-Plane Displacement (τ) (°) | Resulting Magnetic Coupling (J) | Reference |
|---|---|---|---|---|
| [Cu2(H2tea)2(m-methoxybenzoate)2]·2H2O | 101.9 | 26.5 | Ferromagnetic | researchgate.net |
| [Cu2(H2tea)2(o-methoxybenzoate)2] | 102.5 | 1.5 | Antiferromagnetic | researchgate.net |
Catalytic Applications of Cupric Triethanolamine Complexes
Oxidation Reactions
Cupric triethanolamine (B1662121) complexes have emerged as effective catalysts in a variety of oxidation reactions. Their ability to facilitate the transfer of oxygen atoms makes them valuable in processes such as the degradation of pollutants, the functionalization of hydrocarbons, and industrial leaching operations.
Photo-Fenton Degradation of Organic Dyes
In the realm of environmental remediation, cupric triethanolamine complexes have shown remarkable efficacy as catalysts in photo-Fenton processes for the degradation of organic dyes. rsc.orgrsc.org These processes utilize the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants.
Dinuclear (μ-hydroxo)-bridged triethanolamine copper(II) complexes have been synthesized and characterized, demonstrating significant potential as catalysts for the visible light-mediated photo-Fenton degradation of organic dyes. rsc.orgrsc.org In one study, three novel dinuclear copper(II) complexes exhibited impressive degradation rates, achieving approximately 98% degradation of 50 ppm solutions of fuchsin basic and methyl orange within 90 minutes. rsc.org The efficiency of these catalysts is attributed to the interplay between their molecular structures and the properties of the dye molecules. rsc.org Theoretical studies, including DFT calculations, have provided insights into the electronic and reactivity parameters that govern the degradation process. rsc.org Notably, these copper-based complexes are stable and can be recovered for subsequent use, highlighting their potential as reusable heterogeneous photo-Fenton catalysts. rsc.org
| Dye | Initial Concentration (ppm) | Degradation Efficiency (%) | Time (minutes) |
| Fuchsin Basic | 50 | ~98 | 90 |
| Methyl Orange | 50 | ~98 | 90 |
This table presents the degradation efficiency of organic dyes using dinuclear (μ-hydroxo)-bridged triethanolamine copper(II) complexes as photo-Fenton catalysts under visible light. rsc.org
Peroxidative Oxidation of Alkanes (e.g., Cyclohexane)
The selective oxidation of alkanes, particularly cyclohexane (B81311), into more valuable products like cyclohexanol (B46403) and cyclohexanone (B45756) is a reaction of significant industrial interest. Multinuclear copper triethanolamine complexes have been identified as selective catalysts for the peroxidative oxidation of alkanes under mild conditions. nih.govnih.gov
Research has shown that various copper(II) complexes, including those with triethanolamine, can catalyze the oxidation of cyclohexane using hydrogen peroxide as an oxidant. nih.govmdpi.com The reaction typically proceeds via a free-radical mechanism, with the formation of cyclohexyl hydroperoxide as a primary intermediate. doi.org The catalytic activity can be influenced by the nuclearity of the copper complex. nih.gov For instance, one study screened the catalytic activity of mono-, di-, tri-, tetra-, and polynuclear copper triethanolamine complexes in the mild peroxidative oxidation of cyclohexane. nih.gov Another study reported a dinuclear Cu(II) complex that exhibited catalytic activity for cyclohexane oxidation, achieving a product yield of 13% (cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone) after 3 hours. nih.gov The development of these catalytic systems is geared towards creating environmentally friendly processes for alkane functionalization. nih.gov
Selective Oxidation of Alkylarenes to Phenyl Ketones
This compound complexes have also demonstrated utility as efficient and active catalysts for the selective oxidation of alkylarenes to their corresponding α-phenyl ketones. researchgate.netsigmaaldrich.com This transformation is valuable in organic synthesis for the production of fine chemicals and intermediates.
A tetranuclear copper-triethanolamine complex has been successfully employed for the selective oxidation of various alkylarenes using tert-butylhydroperoxide as the oxidant under mild reaction conditions. researchgate.net This catalytic system provides moderate to good selectivities and conversions to the desired phenyl ketones. researchgate.net The versatility of the triethanolamine ligand, with its multiple coordination sites, is crucial for the formation of these effective chelating complexes. researchgate.net Other copper complexes have also been investigated for similar oxidations, highlighting the broad interest in copper-catalyzed C-H oxidation of alkylbenzenes. researchgate.netauburn.edu
Role as Oxidants in Industrial Processes (e.g., Gold Leaching)
In hydrometallurgical processes, particularly in the leaching of gold, this compound complexes can play a significant role. In thiosulfate (B1220275) leaching systems, which are considered a less toxic alternative to traditional cyanidation, copper(II) acts as a crucial oxidant for gold. researchgate.netacs.org
The addition of triethanolamine (TEA) to thiosulfate-copper-ammonia systems for gold leaching has been shown to be beneficial. researchgate.net TEA can enhance the gold dissolution rate while simultaneously reducing the consumption of thiosulfate. researchgate.net The proposed mechanism involves the formation of a cupric-ammonia-TEA complex, such as [Cu(NH3)3TEA]²⁺, which enhances the catalytic oxidation ability of Cu(II). researchgate.net This complex is believed to facilitate electron transfer from gold to the cupric ion. researchgate.net The stabilizing effect of ligands like TEA on cupric ions is essential for the efficiency of the thiosulfate leaching process. mdpi.com
Electrocatalytic Processes
Beyond oxidation reactions, this compound complexes are also integral to certain electrocatalytic processes, most notably in the field of copper electrodeposition.
Mechanisms in Copper Electrodeposition
Triethanolamine is utilized as a complexing agent in cyanide-free electrolytes for copper electrodeposition. researchgate.net Its presence in the plating bath significantly influences the kinetics, mechanism, and quality of the deposited copper layer.
Inhibition of Crystal Nucleus Growth in Electroplating
This compound complexes play a significant role in controlling the morphology and quality of copper deposits in non-cyanide electroplating baths. Triethanolamine (TEA) acts as a complexing agent and a surface modifier, directly influencing the nucleation and growth of copper crystals on the cathode.
The primary mechanism involves the formation of specific copper-triethanolamine coordination compounds, such as CuTEA(OH)₂, in the electrolyte solution. researchgate.netresearchgate.net These complexes adsorb onto the electrode surface, a process described by the “Coordination–Adsorption” theory. researchgate.net This adsorption layer inhibits the growth of copper crystal nuclei. researchgate.netresearchgate.net By suppressing the electrodeposition rate and promoting the dissolution of the copper anode, the presence of TEA leads to the formation of fine-grained, smooth, and bright deposits. researchgate.net
Studies using techniques like cyclic voltammetry and electrochemical quartz crystal microbalance have shown that TEA promotes an instantaneous nucleation mechanism but at a lower reduction rate. researchgate.net This controlled growth prevents the formation of rough, dendritic structures, resulting in a more uniform and homogeneous copper layer. researchgate.net In dual-ligand systems, such as those containing both TEA and ethylenediaminetetraacetic acid (EDTA), TEA's weaker complexation with cupric ions compared to EDTA allows for a higher deposition rate while maintaining bath stability. sterc.org The main effect of TEA in such systems is its adsorption on the copper surface, which helps to inhibit the oxidation of other bath components and promote a uniform deposit. acs.org
Table 1: Effect of Triethanolamine (TEA) on Electroless Copper Deposition
| Bath Composition | Deposition Rate (µm/hr) | Bath Characteristics |
|---|---|---|
| EDTA-based | Low | High stability |
| TEA-based | High (after initial layer) | Lower stability than EDTA-only |
| Optimized TEA-EDTA dual-complex | 6.0 | Reasonable deposition rate and stability |
Data sourced from a study on dual-complexed electroless copper baths operating at 55°C and pH 12.8. sterc.org
Carbon Dioxide (CO₂) Reduction Catalysis
In the field of artificial photosynthesis, cupric complexes are investigated for the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals. While this compound itself is not typically the primary catalyst, triethanolamine (TEOA) is a crucial component in these catalytic systems, where it primarily functions as a sacrificial electron donor. frontiersin.orgresearchgate.netnih.govacs.org
The system demonstrates remarkable performance, achieving a turnover number (TON) for CO production greater than 12,400 with a high selectivity of 97%. researchgate.netnih.gov The reaction is significantly enhanced by the addition of small amounts of water. researchgate.net Research has shown that TEOA does more than just donate electrons; it can also capture CO₂ from the solution to form a zwitterionic alkylcarbonate adduct. acs.org This adduct formation and TEOA's involvement in other key steps, like metal-hydride formation, highlight its active participation in the catalytic cycle, even when not part of the primary catalyst complex. acs.org
Data from a photocatalytic system using a copper(II) quaterpyridine complex. researchgate.netnih.gov
Bioinspired Catalysis: Mimicry of Metallosites (e.g., Particulate Methane (B114726) Monooxygenase)
This compound complexes have emerged as significant functional models for the active sites of copper-containing metalloenzymes, particularly particulate methane monooxygenase (pMMO). researchgate.netnih.gov pMMO is an enzyme that catalyzes the highly selective oxidation of methane to methanol (B129727). pnas.orgresearchgate.net The active site of pMMO is understood to involve a multinuclear copper cluster within a nitrogen- and oxygen-rich coordination environment, which this compound complexes can effectively mimic. researchgate.netnih.gov
Researchers have synthesized various mono-, di-, tri-, tetra-, and polynuclear copper(II) triethanolamine complexes that act as catalysts or catalyst precursors for the mild peroxidative oxidation of alkanes, such as cyclohexane. researchgate.netnih.govmdpi.com Using hydrogen peroxide as a green oxidant, these bioinspired catalysts can convert cyclohexane into cyclohexanol and cyclohexanone at room temperature. researchgate.net
Data for the peroxidative oxidation of cyclohexane with a [Cu₂(μ-H₂tea)₂{μ₃-Na₂(H₂O)₄}(μ₆-pma)]n·10nH₂O catalyst precursor. researchgate.net
Micellar Catalysis Systems
Micellar catalysis utilizes surfactant aggregates (micelles) in aqueous media to accelerate chemical reactions, often by concentrating hydrophobic reactants within the micellar core. e3s-conferences.orgfrontiersin.org In the context of copper catalysis, this approach can enhance reaction rates and facilitate catalyst recycling.
While specific studies focusing on the use of a pre-formed this compound complex as a catalyst within a standard micellar system are not prominent, the components are highly relevant to the field. Triethanolamine itself is a constituent of certain surfactants, such as triethanolamine alkylbenzene sulfonate. e3s-conferences.orgunive.it These amphiphilic molecules can form the micelles that act as nanoreactors.
Furthermore, copper catalysts are frequently employed in micellar systems. A key strategy involves the creation of "metallo-micelles," where the catalytic metal center is directly bound to the surfactant molecule. e3s-conferences.orgunive.it For example, nitrogen-containing ligands have been grafted onto polyethylene (B3416737) glycol (PEG) to form surfactants that coordinate with copper. e3s-conferences.orgunive.it These copper-containing metallo-micelles create nanoreactors capable of catalyzing reactions like the homocoupling of terminal alkynes in water. e3s-conferences.orgunive.it This approach combines the catalytic activity of the copper center with the reaction-enhancing and solubilizing properties of the micellar environment, often with the added benefit of easy catalyst recovery. e3s-conferences.org
Applications in Materials Science and Precursor Chemistry
Precursors for Metal Oxide Nanomaterials Synthesis
Cupric triethanolamine (B1662121) complexes serve as valuable single-source precursors for the synthesis of various copper-containing nanomaterials. The organic ligand, triethanolamine, not only acts as a chelating agent to stabilize the copper ion in solution but also functions as a fuel or a structure-directing agent during the thermal decomposition or hydrolysis processes, leading to the formation of metal oxides.
The sol-gel method is a prominent technique for synthesizing copper oxide (CuO) nanoparticles using cupric triethanolamine as a precursor. In this process, triethanolamine acts as a capping agent, which controls the size and morphology of the nanoparticles by coordinating to the surface of the growing crystals and preventing their agglomeration. The thermal treatment of the resulting gel leads to the decomposition of the organic components and the formation of crystalline CuO nanoparticles. The use of triethanolamine as a capping agent has been shown to be effective in producing CuO nanoparticles with a monoclinic structure.
The synthesis of coral-spherical-shaped copper oxide nanoparticles has been successfully achieved using a combination of triethanolamine and ethylenediamine as surfactants under ultrasonic irradiation. This method allows for control over the nanoparticle dimensions, which can range from 5 to 30 nm. The ratio of triethanolamine to ethylenediamine is a critical factor in determining the final particle size.
In the synthesis of complex multimetallic oxides such as the high-temperature superconductor Yttrium Barium Copper Oxide (YBa2Cu3O7-δ, YBCO), this compound plays a crucial role as a chelating agent in sol-gel processes. The triethanolamine ligand forms stable complexes with the copper ions, as well as the yttrium and barium ions, in the precursor solution. This chelation prevents the premature precipitation of individual metal hydroxides or oxides, ensuring a homogeneous distribution of the metal cations on a molecular level.
During the subsequent heat treatment, the organic components are burned off, and the intimately mixed metal oxides react to form the desired YBCO phase at lower temperatures and with higher purity compared to traditional solid-state reaction methods. The use of triethanolamine as a chelating agent in a fluorine-free sol-gel route has been demonstrated to yield YBCO films with good superconducting transport properties.
The morphology and size of the resulting nanoparticles can be finely tuned by adjusting the ratio of triethanolamine to other chelating agents or surfactants in the synthesis mixture. Research has shown that in the ultrasonic-assisted synthesis of CuO nanoparticles, the triethanolamine:ethylenediamine ratio significantly influences the particle size. An increase in the proportion of triethanolamine leads to a decrease in the size of the CuO nanoparticles. researchgate.net This effect is attributed to the role of triethanolamine as a capping agent, which limits the growth of the nanoparticles.
| Triethanolamine:Ethylenediamine Ratio | Resulting CuO Nanoparticle Size |
| 3:5 | Larger, aggregated particles |
| 5:5 | Intermediate-sized particles |
| 7:5 | Smaller, finer spherical particles (5-30 nm) researchgate.net |
This level of control is crucial for tailoring the properties of the nanomaterials for specific applications, as the catalytic, optical, and electronic properties of nanoparticles are highly dependent on their size and shape.
Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a node or a connecting point in larger, extended structures makes it a valuable component in the fabrication of coordination polymers and, potentially, Metal-Organic Frameworks (MOFs).
Coordination polymers based on this compound can be readily synthesized through self-assembly processes in aqueous solutions. In these processes, the this compound complex acts as a building block that is linked together by other organic ligands, often referred to as linkers or spacers. For instance, a one-dimensional (1D) coordination polymer has been prepared via the self-assembly of copper(II) nitrate (B79036), triethanolamine, and pyromellitic acid in an aqueous medium. nih.govrsc.org This demonstrates that the this compound unit can be incorporated into extended polymeric chains.
The formation of these structures is driven by the coordination bonds between the copper centers and the linker molecules, as well as by weaker interactions such as hydrogen bonding. The resulting structures can range from simple 1D chains to more complex two-dimensional (2D) and three-dimensional (3D) networks. Several 1D copper(II) coordination polymers have been synthesized by self-assembly from copper(II) nitrate, triethanolamine, and various benzenepolycarboxylic acids, resulting in wavelike, zigzag, or linear polymeric chains. nih.gov
The design of specific framework structures using this compound is an area of active research. The geometry of the this compound complex, along with the choice of the organic linker, dictates the topology of the resulting coordination polymer. By carefully selecting linkers with different lengths, rigidities, and coordination sites, it is possible to control the dimensionality and porosity of the final material.
For example, the use of a tetracarboxylate linker like pyromellitic acid with a this compound complex has been shown to produce a 1D ladder-like polymeric chain. rsc.org While the direct use of pre-formed this compound complexes as nodes in the synthesis of highly porous Metal-Organic Frameworks (MOFs) is not extensively documented, the principles of MOF design suggest its potential. The triethanolamine ligand could be functionalized to introduce additional coordination sites or to act as a template for the formation of specific pore structures. The versatility of triethanolamine as a ligand in forming stable copper complexes makes it a promising candidate for the future design of novel MOF architectures.
Role in Thin Film Deposition and Surface Modification
This compound plays a significant role as a precursor and complexing agent in the fabrication of thin films and the modification of material surfaces. Its ability to form stable complexes with copper ions allows for controlled deposition processes, influencing the morphology, crystallinity, and physicochemical properties of the resulting materials. This section details its function in these advanced applications, supported by specific research findings.
Thin Film Deposition
In the realm of thin film synthesis, this compound is frequently utilized in chemical deposition techniques, such as Chemical Bath Deposition (CBD) and electroless deposition. The triethanolamine (TEA) ligand coordinates with copper (II) ions in solution, forming a stable this compound complex. This complexation is crucial for regulating the release of copper ions, thereby controlling the rate of reaction and ensuring the formation of uniform, adherent films.
The role of TEA extends beyond simply controlling ion release; it also acts as a surface modifier during the deposition process. In the electrodeposition of copper, the Cu(TEA)(OH)₃¯ complex has been identified as the most stable species in alkaline solutions. This complex promotes instantaneous nucleation and manages the reduction rate to metallic copper, which helps in controlling the three-dimensional growth of the film and results in a smooth and homogeneous copper deposit researchgate.net.
Research on the deposition of copper sulfide (CuS) thin films using the CBD method has highlighted the profound impact of TEA concentration on the film's properties. The complexing agent not only promotes the adherence and crystallinity of the films but also controls the thickness by regulating the availability of Cu⁺ ions researchgate.net. Studies have shown that both the concentration of TEA and post-deposition thermal treatments significantly influence the surface morphology and roughness of the films researchgate.netspringerprofessional.detec.mx. For instance, the surface roughness of CuS thin films was observed to vary from 6.4 to 14.0 nm depending on the TEA concentration and subsequent annealing researchgate.net.
Similarly, in the electroless deposition of copper, TEA has been shown to enhance the deposition rate. The addition of TEA to both traditional and superfilling electroless copper plating baths accelerates the deposition, an effect attributed to a decrease in the reaction activation energy of the dominant reduction reaction researchgate.net.
The following table summarizes the findings from a study on the effects of thermal annealing on ammonia-free CuS thin films deposited using triethanolamine as a complexing agent.
| Property | As-Deposited | Annealed (180°C) |
| Direct Energy Band Gap | 2.57 eV | 2.52 eV |
| Indirect Energy Band Gap | 1.365 eV | 0.98 eV |
| Surface Roughness (rms) | 19.128 nm | 23.506 nm |
| Cluster Size Range | 87 - 200 nm | 136 - 247 nm |
| This table presents data on CuS thin films deposited by the Chemical Bath Deposition technique using triethanolamine and barium hydroxide (B78521) as complexing agents chalcogen.ro. |
Surface Modification
This compound is also instrumental in surface modification applications, where the goal is to impart new properties to a material's surface. One notable application is the modification of textile fabrics. For example, polyester fabric has been modified through the in-situ synthesis and fabrication of copper and copper(I) oxide (Cu₂O) nanoparticles researchgate.net. In this process, TEA is used for the aminolysis of the polyester and to adjust the pH of the reaction medium. The this compound complex acts as the precursor for the copper nanoparticles, which are formed by chemical reduction.
The deposition of these copper-based nanoparticles onto the fabric surface results in significant changes to its properties. Research has demonstrated that treated fabrics exhibit improved wettability and flame-retardant characteristics, along with high tensile strength researchgate.net. The successful synthesis and uniform distribution of Cu and Cu₂O nanoparticles on the polyester fabric have been confirmed through various analytical techniques, including field-emission scanning electron microscopy (FESEM) and X-ray diffraction (XRD) researchgate.net.
The following table details the experimental components used in the surface modification of polyester fabric with copper nanoparticles.
| Component | Role |
| Copper Sulfate (B86663) (CuSO₄) | Metal salt precursor |
| Triethanolamine (TEA) | Aminolysis of polyester, pH adjustment |
| Sodium Hypophosphite (SHP) | Reducing agent |
| Polyvinylpyrrolidone (PVP) | Stabilizer |
| This table outlines the key reagents for the synthesis and fabrication of Cu/Cu₂O nanoparticles on polyester fabric for surface modification researchgate.net. |
Applications in Analytical Chemistry of Cupric Triethanolamine
The coordination complex formed between copper(II) ions and triethanolamine (B1662121) serves a variety of functions in the field of analytical chemistry. Its ability to form a stable, colored complex, mask interfering ions, and alter the electrochemical properties of copper ions makes it a valuable reagent in both traditional and instrumental analysis methods. Triethanolamine's chelating properties are also leveraged to enhance the solubility of metal ions in aqueous systems, which is crucial for various analytical and industrial processes.
Magnetic Properties of Multinuclear Cupric Triethanolamine Complexes
Ferromagnetic Exchange Interactions
A number of dinuclear and trinuclear copper(II) complexes incorporating triethanolamine (B1662121) have been found to exhibit ferromagnetic exchange. For instance, in a series of carboxylate complexes, strong ferromagnetic interactions were reported with a notable example having a J value of +172(3) cm⁻¹. researchgate.net In another study, a series of linear trinuclear Cu(II) complexes with the single deprotonated form of triethanolamine (H₂tea) and carboxylate ligands showed clear ferromagnetic exchange between the Cu(II) ions, with J values around +33 cm⁻¹. rsc.org A dinuclear complex from the same study also displayed ferromagnetic behavior with a J value of +15 cm⁻¹. rsc.org
The formation of a dinuclear molecule where two copper atoms are bridged by two oxygen atoms from the H₂tea ligand can favor ferromagnetic coupling. nationalmaglab.org One such dimeric complex was found to exhibit relatively strong ferromagnetic exchange with a J value of +100 cm⁻¹. nationalmaglab.org Furthermore, studies on 1D coordination polymers prepared by self-assembly from copper(II) nitrate (B79036) and aminopolyalcohols, including triethanolamine, have revealed moderately strong ferromagnetic coupling through the alkoxo bridge. nih.gov The magnetic exchange coupling in one of these complexes, [Cu₂(H₂tea)₂Na(H₂O)₂(μ₂-tma)]n·6nH₂O, was noted as being among the highest found for alkoxo-bridged copper(II) complexes. nih.gov
| Complex | J (cm⁻¹) | Reference |
|---|---|---|
| Dinuclear Cu(II) triethanolamine-carboxylate complex | +172(3) | researchgate.net |
| [Cu₂(H₂tea)₂(2-nitrobenzoate)₂]·2(H₂O) | +100 | nationalmaglab.org |
| [Cu₃(2-thiophene carboxylate)₄(H₂tea)₂] | +33 | rsc.org |
| [Cu₃(2-(thiophen-2-yl)-acetate)₄(H₂tea)₂]·2CH₃CN | +33 | rsc.org |
| [Cu₃(2-(thiophen-2-yl)-acetate)₄(H₂tea)₂] | +33 | rsc.org |
| [Cu₂(2-thiophene carboxylate)₂(H₂tea)₂] | +15 | rsc.org |
| [Cu₂(H₂tea)₂(μ₂-ipa)]n·nH₂O | +39.1(1) | ulisboa.pt |
Antiferromagnetic Exchange Interactions
Antiferromagnetic coupling, where the magnetic moments of adjacent copper(II) ions align in an anti-parallel fashion resulting in a lower or zero net magnetic moment, is the more commonly observed magnetic behavior in multinuclear cupric triethanolamine complexes. at.ua This type of interaction is also highly dependent on the geometry of the magnetic core.
Several dinuclear and trinuclear copper(II) triethanolamine complexes have been characterized with significant antiferromagnetic interactions. The exchange coupling constant, J, is negative for antiferromagnetic interactions. For example, a series of dinuclear triethanolamine-carboxylate complexes exhibited J values ranging from -59.6(1) cm⁻¹ to -89.5(2) cm⁻¹. researchgate.net In another case, a linear trinuclear Cu(II) complex, [Cu₃(2-thiophene carboxylate)₂(H₂tea)₂(NO₃)₂], was found to be antiferromagnetic with a J value of -28 cm⁻¹. rsc.org
Strong antiferromagnetic coupling has also been identified in 1D coordination polymers where dicopper(II) aminoalcohol blocks are linked by carboxylate spacers. In these systems, the interaction is mediated through μ-alkoxo bridges, with J values reported as high as -590(1) cm⁻¹ and -470(2) cm⁻¹. ulisboa.pt A very strong antiferromagnetic interaction was also noted in the linear trinuclear complex [Cu₃(acnm)₂(teaH₂)₂]·2MeOH, which is attributed to the coplanar arrangement of the magnetic orbitals providing a strong superexchange pathway. researchgate.net
| Complex | J (cm⁻¹) | Reference |
|---|---|---|
| 1D coordination polymer with μ-nda linkers | -590(1) | ulisboa.pt |
| 1D coordination polymer with μ-nda linkers | -470(2) | ulisboa.pt |
| Dinuclear Cu(II) triethanolamine-carboxylate complex | -89.5(2) | researchgate.net |
| Dinuclear Cu(II) triethanolamine-carboxylate complex | -89.2(2) | researchgate.net |
| Dinuclear Cu(II) triethanolamine-carboxylate complex | -85.4(2) | researchgate.net |
| Dinuclear Cu(II) triethanolamine-carboxylate complex | -71.1(3) | researchgate.net |
| Dinuclear Cu(II) triethanolamine-carboxylate complex | -59.6(1) | researchgate.net |
| [Cu₃(2-thiophene carboxylate)₂(H₂tea)₂(NO₃)₂] | -28 | rsc.org |
| Cu-based dimer | -1.99(7) | researchgate.net |
Single-Molecule Magnet (SMM) Behavior
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as magnetization hysteresis, at low temperatures. This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy. While less common, SMM behavior has been identified in heterometallic clusters containing this compound units.
Specifically, a family of isostructural nonanuclear heterometallic clusters with the general formula [Cuᴵᴵ₅Lnᴵᴵᴵ₄O₂(teaH)₄{O₂CC(CH₃)₃}₂-(NO₃)₄(OMe)₄] have been synthesized, where Ln represents a lanthanide ion (Gd, Tb, Dy, Ho). kuleuven.be In these complexes, the metallic core is composed of four face- and vertex-sharing tetrahedral units. kuleuven.be Solid-state DC magnetic susceptibility studies revealed competing antiferromagnetic and ferromagnetic interactions within these clusters, leading to large-spin ground states. kuleuven.be
Crucially, solid-state AC magnetic susceptibility measurements on the complexes containing anisotropic lanthanide ions (Tb, Dy, and Ho) showed frequency-dependent out-of-phase signals below 4 K, which is a hallmark of SMM behavior. kuleuven.be Ab initio calculations on the dysprosium-containing complex helped to elucidate the complex magnetic exchange interactions between the Cu(II) and Dy(III) ions, which include both ferro- and antiferromagnetic contributions, that give rise to this phenomenon. kuleuven.be Another study on a {Cu₄Ln₁₂} complex (where Ln = Dy) also reported SMM behavior, with an anisotropy barrier to magnetization reversal of 10.1 K. csic.es
Correlation between Structural Features and Magnetic Coupling
A distinct correlation exists between the structural features of multinuclear this compound complexes and the nature and magnitude of their magnetic coupling. The primary determinant of whether the interaction is ferromagnetic or antiferromagnetic is the geometry of the bridging ligands between the copper(II) centers, particularly the Cu-O-Cu bridging angle. researchgate.netnationalmaglab.org
For dialkoxo-bridged copper(II) complexes, theoretical calculations have predicted that the Cu-O-Cu angle is the most critical parameter influencing the magnetic exchange. at.ua Generally, smaller Cu-O-Cu angles tend to favor ferromagnetic coupling, while larger angles promote antiferromagnetic interactions. This relationship is a key aspect of magneto-structural correlations in these systems. nih.gov For instance, the strong ferromagnetic coupling observed in some 1D coordination polymers has been attributed to a small Cu-O-Cu bridging angle and a large out-of-plane displacement of the alkoxo group's carbon atom. nih.gov
The planarity of the magnetic orbitals also plays a crucial role. In a linear trinuclear complex exhibiting very strong antiferromagnetic interactions, the coplanarity of the magnetic orbitals of the central and terminal copper atoms provides a robust superexchange pathway. researchgate.net Conversely, in a different trinuclear complex that displays ferromagnetic behavior, the magnetic orbitals of the terminal and central copper atoms are orthogonal, which minimizes overlap and leads to ferromagnetic coupling. researchgate.net The interplay between different bridging ligands, such as the countercomplementary effect of hydroxo and acetate (B1210297) bridges, can also lead to strong ferromagnetic coupling. acs.org Therefore, the magnetic properties of this compound complexes are a direct consequence of the intricate structural arrangements facilitated by the versatile coordination of the triethanolamine ligand.
Environmental Remediation Applications Chemical Principles
Chemical Degradation of Organic Pollutants in Water Systems
The degradation of persistent organic pollutants in water is a significant environmental challenge. Cupric triethanolamine (B1662121) complexes contribute to the chemical breakdown of these pollutants through mechanisms involving advanced oxidation and photo-catalysis.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). sci-hub.sefrontiersin.orgmdpi.com These processes are known for their high efficiency and the ability to degrade a wide range of recalcitrant organic pollutants. sci-hub.semdpi.com
Copper complexes, including cupric triethanolamine, can act as catalysts in AOPs, particularly in Fenton-like reactions. In these systems, the copper(II) ion facilitates the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.com The fundamental reaction is analogous to the classic Fenton reaction involving iron ions.
Furthermore, copper-triethanolamine has been investigated in electrochemical degradation methods. In these applications, it can be used in the preparation of cathode materials, such as granular copper films. mdpi.com These copper-based cathodes can enhance the degradation of organic pollutants like methyl orange by promoting the formation of hydroxyl radicals from the electrolysis of water. mdpi.com The triethanolamine molecule itself plays a role during the electrodeposition of the copper film, influencing its morphology and, consequently, its catalytic performance. mdpi.com
Photo-catalysis is another advanced oxidation technology that utilizes light to activate a catalyst, which in turn generates reactive oxygen species to degrade pollutants. frontiersin.orgacs.orgnrel.gov Dinuclear copper(II) complexes involving triethanolamine have demonstrated significant efficacy as catalysts in visible light-mediated photo-Fenton processes for the degradation of organic dyes. rsc.orgresearchgate.net
Research has shown that specifically designed dinuclear (μ-hydroxo)-bridged copper(II) complexes with triethanolamine can achieve high degradation rates for organic dyes such as fuchsin basic and methyl orange. rsc.org Under visible light irradiation, these complexes act as heterogeneous photo-Fenton catalysts. The process involves the excitation of the complex by light, which enhances its ability to catalyze the decomposition of H₂O₂ into hydroxyl radicals, leading to the rapid and effective breakdown of the dye molecules. rsc.orgresearchgate.net The stability and recoverability of these copper-triethanolamine complexes make them suitable for repeated use in water treatment applications. rsc.org
Table 1: Photo-Fenton Degradation of Organic Dyes using Dinuclear Copper(II)-Triethanolamine Complexes
| Complex Type | Organic Pollutant | Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Dinuclear (μ-hydroxo)-bridged Cu(II)-triethanolamine | Fuchsin Basic (FB) | 50 ppm | ~98% | 90 minutes | rsc.org |
Role in Heavy Metal Complexation and Immobilization
The immobilization of heavy metals in contaminated soils and water is a remediation strategy aimed at reducing their bioavailability and mobility, thereby minimizing their toxic effects. researchgate.netcrccare.com This process often involves the use of chemical amendments that can bind to heavy metals through mechanisms like precipitation, complexation, and adsorption. mdpi.com
Triethanolamine, as a chelating agent, plays a role in the complexation of heavy metals. researchgate.net It is a component of the widely used Diethylenetriaminepentaacetic acid (DTPA) extraction solution, which is employed to assess the plant-available fraction of heavy metals in soil. mdpi.commdpi.commdpi.com The inclusion of triethanolamine in this solution is due to its ability to form stable complexes with various metal ions, helping to keep them in solution for measurement. mdpi.com
The chemical principle involves the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups in triethanolamine, which can form coordinate bonds with metal ions. researchgate.net This complexation can lead to the immobilization of heavy metals in contaminated media. For instance, the interaction between heavy metals and functional groups like hydroxyl (-OH) present in amendments can lead to stabilization. nih.gov While the primary focus of research is often on the ligand itself, the principles of complexation are directly applicable to how the this compound complex would interact with other heavy metals in a multi-contaminant scenario, potentially leading to their sequestration through ligand exchange or adsorption onto the complex structure. The formation of stable crystalline minerals and complexation with functional groups are key mechanisms for immobilization. nih.gov
Chelation Principles in Water Treatment Applications
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, bonds to a central metal ion to form a stable, water-soluble complex called a chelate. waterlinepublication.org.uk This principle is fundamental to many water treatment applications where controlling metal ion activity is crucial.
Triethanolamine is an effective chelating agent due to its molecular structure, which contains a tertiary amine nitrogen and three hydroxyl groups. cymitquimica.comnih.gov This allows it to act as a versatile tripodal ligand, capable of binding to a metal ion like copper(II) through multiple coordination sites (the nitrogen atom and one, two, or all three deprotonated hydroxyl groups). researchgate.nettandfonline.comuludag.edu.tr The resulting this compound complex is significantly more stable in water than unchelated copper ions, especially in alkaline conditions or in the presence of carbonates, which would otherwise cause the precipitation of copper carbonate or copper hydroxide (B78521). illinois.edugoogle.comjustia.com
The stability of the chelate is described by its stability constant; a higher value indicates a more stable complex. waterlinepublication.org.uk This stability is crucial in applications like algaecides, where maintaining a bioavailable concentration of copper in the water is necessary. google.com The chelation of copper by triethanolamine prevents its precipitation, ensuring its continued presence in the aqueous phase. justia.com The coordination chemistry of this compound is diverse, with mononuclear, dinuclear, and even multinuclear complexes having been synthesized and characterized. tandfonline.comuwi.edursc.org In these structures, the triethanolamine ligand can be neutral or deprotonated, acting as a bidentate, tridentate, or tetradentate ligand, which underscores the versatility of its chelating interactions. tandfonline.comuludag.edu.tr
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₁₃CuNO₃ |
| Triethanolamine | C₆H₁₅NO₃ |
| Copper | Cu |
| Copper(II) ion | Cu²⁺ |
| Fuchsin Basic | C₂₀H₂₀ClN₃ |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S |
| Hydroxyl Radical | •OH |
| Hydrogen Peroxide | H₂O₂ |
| Diethylenetriaminepentaacetic acid (DTPA) | C₁₄H₂₃N₃O₁₀ |
| Copper Carbonate | CuCO₃ |
| Copper Hydroxide | Cu(OH)₂ |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Iron | Fe |
| Cadmium | Cd |
| Zinc | Zn |
| Lead | Pb |
| Nickel | Ni |
| Chromium | Cr |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies for Advanced Architectures
The future of cupric triethanolamine (B1662121) chemistry is intrinsically linked to the ability to synthesize complex, multi-dimensional structures with precision. Current research has successfully produced a variety of mono-, di-, tri-, and even polynuclear copper(II) triethanolamine complexes. capes.gov.brcapes.gov.br The structural outcomes of these syntheses are known to be highly dependent on factors such as the stoichiometry of reactants and the electronic and steric properties of other ligands present in the copper's coordination sphere. capes.gov.br
Emerging research will likely focus on moving beyond simple self-assembly towards rational, predictable control over the final architecture. This involves the strategic use of ancillary ligands, such as carboxylates and pyromellitic acid, which can act as linkers or spacers to build 0D discrete molecules, 1D chains, 2D layers, and 3D coordination polymers. researchgate.netrsc.org One promising avenue is the use of metal-mediated in-situ reactions, where novel ligands are formed within the reaction vessel, leading to the crystallization of unique polynuclear complexes that would be otherwise inaccessible. researchgate.net The influence of the ligand's steric bulk, as seen in thiourea-based copper complexes, will be further explored to control the nuclearity and geometry of the resulting clusters. mdpi.com These advanced synthetic methodologies are crucial for the future design of sophisticated materials like metal-organic frameworks (MOFs) and tailored polynuclear clusters for specific applications in catalysis and materials science. nih.govrsc.org
Exploration of New Catalytic Transformations
Cupric triethanolamine complexes have established their efficacy as catalysts, particularly in oxidation reactions. They have been successfully employed for the selective oxidation of various organic substrates, including the conversion of alkylarenes to phenyl ketones and the oxidation of alkanes and terpenes. capes.gov.brrsc.orgresearchgate.net Some of these systems show bio-inspired activity, mimicking the function of enzymes like particulate methane (B114726) monooxygenase (pMMO). researchgate.net
The next frontier in catalysis research is to explore the versatility of these complexes in a broader range of organic transformations. An important emerging area is their application in C-N bond formation through reactions like the Chan-Evans-Lam cross-coupling, which is fundamental in pharmaceutical synthesis. rsc.org Furthermore, preliminary studies have highlighted their potential in sustainable chemistry, such as the reduction of CO2 to formate, where triethanolamine can also act as a sacrificial electron donor or base. acs.orgresearchgate.net Future work will likely concentrate on expanding the catalytic repertoire to include other important reactions, such as C-C coupling, polymerization, and asymmetric synthesis, thereby moving beyond the current focus on oxidation. nih.gov The development of these new catalytic applications will solidify the role of this compound complexes as versatile tools in modern organic synthesis.
Integration into Hybrid Materials and Nanocomposites
A significant area of future growth is the incorporation of this compound units into larger, functional hybrid materials and nanocomposites. These complexes are already recognized as valuable single-source precursors for the thermal decomposition synthesis of metal oxides and their composites. mdpi.com This approach allows for the creation of materials like CuO/SnO2 nanocomposites with controlled stoichiometry. researchgate.net
Future research will increasingly focus on creating materials where the this compound complex is not just a precursor but an active functional component. Promising examples include:
Heterogenized Catalysts: Anchoring Cu(II)-TEA complexes onto supports like magnetic carbon nanotubes results in practical, inexpensive, and recyclable catalysts. nih.gov
Sensing Platforms: The integration of triethanolamine-capped nanoparticles into photoelectrochemical sensors has shown excellent sensitivity for detecting heavy metal ions like Cu(II). plos.org Similarly, nanocomposites of copper oxide dispersed in silica (B1680970) have been developed for the selective conductometric sensing of gases like hydrogen sulfide. acs.org
Advanced Nanostructures: The use of triethanolamine as a chelating and structure-directing agent enables the synthesis of complex nanocomposites, such as copper molybdate-doped aluminum phosphate, for applications in photocatalysis. rsc.org The creation of Cu-TEA core dendrimers represents another step towards precisely engineered nanostructures. researchgate.net
The overarching goal is to design and fabricate advanced hybrid materials that leverage the unique properties of the this compound complex for targeted applications in catalysis, environmental remediation, and electronics. researchgate.netresearchgate.net
Advanced Spectroscopic and In-Situ Characterization during Reactions
Understanding how a catalyst functions requires observing it under actual working conditions. While standard spectroscopic methods have been invaluable, the future lies in the application of advanced in-situ and operando techniques that monitor the catalyst as the reaction proceeds. mdpi.comacs.orgresearchgate.net This approach provides dynamic information about the catalyst's structure, oxidation state, and the nature of intermediate species, which is impossible to obtain from pre- or post-reaction analysis.
For this compound complexes, several techniques are poised to provide critical insights:
X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) are exceptionally powerful. EXAFS has already been used to provide definitive proof of Cu-Cu interactions in multinuclear triethanolamine complexes in solution, confirming their existence under specific pH conditions. nih.gov Future in-situ and operando XAS studies will allow researchers to track changes in the copper oxidation state (e.g., Cu(II) to Cu(I)) and coordination environment in real-time during a catalytic cycle. nih.govnthu.edu.twrsc.orgresearchgate.net
Infrared (IR) Spectroscopy: Operando IR spectroscopy can monitor changes in vibrational modes of the ligands and adsorbed molecules on the catalyst surface, helping to identify reaction intermediates and understand surface dynamics. researchgate.netstanford.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy: When combined with computational methods, EPR provides detailed information on the electronic structure and local environment of the paramagnetic Cu(II) center. researchgate.net
By applying these advanced characterization tools, researchers can move beyond static pictures and develop a molecular-level understanding of the reaction mechanisms, which is essential for the rational design of improved catalysts. mdpi.commdpi.com
Refined Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing the experimental observations of this compound complexes, including their electronic properties and crystal structures. mdpi.comnih.gov However, the future direction is a paradigm shift from using computation for explanation to using it for prediction. mdpi.commdpi.com The ultimate goal is the in-silico design of novel complexes and materials with desired properties before they are ever synthesized in the lab.
Key emerging trends in this area include:
Predictive Catalyst Screening: The development of knowledge-based approaches and descriptor-based models allows for the rapid computational screening of potential catalysts. frontiersin.org By identifying key parameters that correlate with catalytic activity, vast numbers of potential structures can be evaluated computationally to identify the most promising candidates for synthesis.
Integration with Machine Learning: Combining the power of quantum chemical calculations with machine learning algorithms is a transformative approach. nih.gov By training models on existing experimental and computational data, it is possible to predict reaction outcomes, such as yield or selectivity, for new catalyst systems with high accuracy. acs.org This data-driven strategy can significantly accelerate the discovery of optimal catalysts and reaction conditions.
Mechanistic Elucidation and Spectroscopic Correlation: Computational models are becoming increasingly sophisticated in their ability to predict reaction pathways and to simulate spectroscopic data (e.g., XANES, IR). mdpi.commdpi.com This synergy allows for a more robust interpretation of experimental results and provides deeper insight into the structure of active sites and reaction intermediates.
This evolution towards predictive modeling will enable a more rational and efficient design process, guiding experimental efforts in creating the next generation of this compound-based catalysts and materials. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
